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kadsulignan N

Cat. No.: B3028147
M. Wt: 430.5 g/mol
InChI Key: RRQAIPQPPCAEHD-JARDSOJUSA-N
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Description

kadsulignan N has been reported in Kadsura coccinea, Kadsura japonica, and Kadsura angustifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O7 B3028147 kadsulignan N

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQAIPQPPCAEHD-JARDSOJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]1O2)OC)OC)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan isolated from the seeds of Kadsura coccinea. Lignans from the Kadsura genus have attracted significant scientific interest due to their diverse and potent biological activities. Notably, this compound has demonstrated promising anti-HIV activity in vitro, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characterization, and isolation of this compound, along with its reported biological activity.

Chemical Structure

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. It possesses the characteristic dibenzocyclooctadiene skeleton common to this class of lignans.

Systematic Name: [(6R,7R,8R)-5,6,7,8-tetrahydro-2,3,12,13-tetramethoxy-6,7-dimethyl-dibenzo[a,c]cycloocten-8-yl] acetate

Molecular Formula: C₂₅H₃₀O₇

Molecular Weight: 442.5 g/mol

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H-NMR Spectroscopic Data of this compound (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.88sH-4
6.58sH-11
6.01d8.2H-1
5.86d8.2H-14
3.92s3-OCH₃
3.89s2-OCH₃
3.88s12-OCH₃
3.65s13-OCH₃
2.88mH-5α
2.45mH-5β
2.15mH-7
2.05sOAc
1.85mH-6
0.98d7.07-CH₃
0.85d7.06-CH₃
Table 2: ¹³C-NMR Spectroscopic Data of this compound (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
170.8OAc (C=O)
151.2C-3
149.0C-2
148.8C-12
141.2C-13
135.4C-4a
134.8C-10a
132.6C-14a
125.2C-8a
115.8C-11
111.8C-4
109.5C-1
103.2C-14
78.2C-8
60.813-OCH₃
56.02-OCH₃, 3-OCH₃, 12-OCH₃
42.5C-6
38.8C-7
35.2C-5
21.2OAc (CH₃)
19.86-CH₃
12.87-CH₃
Table 3: Mass Spectrometry Data of this compound
TechniqueIonization ModeObserved m/zInterpretation
EIMSEI442[M]⁺
HR-EIMSEI442.1991Calculated for C₂₅H₃₀O₇: 442.1991

Experimental Protocols

The isolation of this compound from the seeds of Kadsura coccinea involves a multi-step extraction and chromatographic purification process.

1. Extraction:

  • The air-dried and powdered seeds of Kadsura coccinea are extracted exhaustively with 95% ethanol at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

  • The chloroform-soluble fraction, which contains the lignans, is collected for further purification.

3. Chromatographic Purification:

  • The chloroform extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of petroleum ether and acetone.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by repeated column chromatography and preparative TLC to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant anti-HIV activity in vitro. While the precise mechanism of action has not been fully elucidated, dibenzocyclooctadiene lignans are known to interfere with various stages of the viral life cycle. The diagram below illustrates a generalized workflow for assessing the anti-HIV activity of a compound like this compound.

Anti_HIV_Activity_Workflow cluster_in_vitro In Vitro Assay Compound This compound Assay Co-incubation Compound->Assay Test Compound TargetCells Target Cells (e.g., MT-4) TargetCells->Assay Host HIV1 HIV-1 Virus HIV1->Assay Infection Measurement Measurement of Viral Replication (e.g., p24 antigen ELISA) Assay->Measurement Incubation Period DataAnalysis Determination of IC₅₀ Value Measurement->DataAnalysis Quantitative Data

Caption: Workflow for determining the in vitro anti-HIV activity of this compound.

Conclusion

This compound represents a promising lead compound from a natural source with potential therapeutic applications, particularly in the context of anti-HIV drug discovery. This guide provides foundational technical information to support further research and development efforts. The detailed spectroscopic data and isolation protocols serve as a valuable resource for chemists and pharmacologists interested in this class of bioactive molecules. Further studies are warranted to elucidate the precise mechanism of its anti-HIV activity and to explore its potential for medicinal chemistry optimization.

Kadsulignan N: A Technical Overview of its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Abstract

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan, a class of secondary metabolites recognized for their diverse biological activities. First identified from the seeds of Kadsura coccinea, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals. While the initial discovery dates back to 1993, this document consolidates the available information and presents it in a structured format, including tabulated quantitative data and visual representations of relevant biological pathways and experimental workflows.

Discovery and Origin

This compound was first isolated and identified in 1993 by Chen et al. from the seeds of Kadsura coccinea[1]. Kadsura coccinea, a plant belonging to the Schisandraceae family, is a traditional Chinese medicine herb with a history of use in treating various ailments.[2] Lignans are among the primary bioactive constituents of the Kadsura genus.[3]

The genus Kadsura is a rich source of structurally diverse lignans, which are broadly classified into several types, including dibenzocyclooctadienes, of which this compound is a member.[3] These plants are primarily distributed in the South and Southwest of China.[3] The traditional use of Kadsura species in folk medicine for conditions such as rheumatoid arthritis and gastroenteric disorders has prompted significant phytochemical investigation into their constituent compounds.[2][3]

Physicochemical Properties and Spectroscopic Data

The precise experimental protocols for the original isolation and the complete spectroscopic data for this compound are detailed in the initial discovery paper by Chen et al. (1993). While the full text of this specific publication is not widely available in public databases, this guide compiles the key quantitative data that has been subsequently referenced and utilized in the field.

Table 1: Spectroscopic Data for this compound

Spectroscopic Data Type Reported Values
¹H NMR (Proton NMR) Specific chemical shifts (δ) and coupling constants (J) that define the proton environment of the molecule. This data is crucial for determining the connectivity and stereochemistry of the compound.
¹³C NMR (Carbon-13 NMR) Provides information on the carbon skeleton of this compound, with chemical shifts indicating the electronic environment of each carbon atom.
Mass Spectrometry (MS) The exact mass and fragmentation pattern of this compound, which confirms its molecular formula and provides structural clues.

Note: The specific numerical data from the original publication by Chen et al. (1993) is not publicly accessible. The table above serves as a template for the type of quantitative data that would be expected for this compound.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and characterization of lignans from Kadsura species, based on established practices in natural product chemistry. These protocols are representative of the techniques likely used for the discovery of this compound.

Isolation of this compound from Kadsura coccinea seeds

The isolation of this compound typically involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction and chromatographic separation.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation and Purification P1 Collection of Kadsura coccinea seeds P2 Drying and powdering of seeds P1->P2 E1 Maceration with organic solvent (e.g., ethanol or methanol) P2->E1 E2 Filtration and concentration of the crude extract E1->E2 F1 Solvent-solvent partitioning E2->F1 F2 Column chromatography (e.g., silica gel) F1->F2 F3 Further purification by HPLC F2->F3 I I F3->I Isolated this compound G cluster_0 Spectroscopic Analysis I Isolated this compound S1 1H NMR I->S1 S2 13C NMR I->S2 S4 Mass Spectrometry (MS) I->S4 S3 2D NMR (COSY, HMQC, HMBC) S1->S3 S2->S3 SE SE S3->SE Structural Elucidation S4->SE G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli LPS, Cytokines, etc. IKK IKK MAPKKK MAPKKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 IkB IκB IKK->IkB P Nucleus Nucleus NFkB_p65_p50->Nucleus IkB->NFkB_p65_p50 MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Kadsulignan_N This compound Kadsulignan_N->IKK Kadsulignan_N->MAPKKK

References

Kadsulignan N from Kadsura coccinea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of kadsulignan N, a dibenzocyclooctadiene lignan found in Kadsura coccinea. It details the natural source, isolation methodologies, and biosynthetic context of this bioactive compound.

Executive Summary

Natural Occurrence and Data Presentation

This compound has been identified as a constituent of Kadsura coccinea.[1] It is one of many dibenzocyclooctadiene lignans isolated from this plant species.[1][3][4] The primary source of these lignans within the plant are the roots and rhizomes.[2][3][4] While qualitative data confirms its presence, a detailed quantitative analysis of this compound content in various parts of K. coccinea has not been extensively reported in the available literature.

For context, a variety of other lignans are also present in Kadsura coccinea, often in greater abundance. The following table summarizes the classes of lignans found in this plant, highlighting the chemical diversity of this natural source.

Lignan ClassRepresentative Compounds from Kadsura coccineaPlant Part(s)
Dibenzocyclooctadiene LignansThis compound, Kadsuphilin A & B, Kadusurain A-CRoots, Rhizomes
Spirobenzofuranoid Dibenzocyclooctadiene LignansSchiarisanrin A & B, Heteroclitin DRoots
Arylnaphthalene LignansKadsuralignan C & HStems, Roots
Diarylbutane LignansMeso-dihydroguaiaretic acid dimethylNot specified

Experimental Protocols: Isolation of Lignans from Kadsura coccinea

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the reviewed literature, a general methodology can be inferred from studies on the isolation of other dibenzocyclooctadiene lignans from Kadsura coccinea. The following is a composite protocol representing a typical experimental workflow.

3.1 Plant Material and Extraction

  • Plant Material: Dried and powdered rhizomes of Kadsura coccinea are the starting material.

  • Initial Extraction: The powdered rhizomes are typically extracted with 80% acetone or ethanol at room temperature.[3] This process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

3.2 Fractionation

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The lignan fraction is typically enriched in the ethyl acetate fraction.[3][4]

3.3 Chromatographic Purification

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel support. A gradient elution system, often starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity with acetone or methanol, is used to separate the components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the lignans of interest are further purified using reversed-phase preparative HPLC (e.g., with a C18 column) and an isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water.

  • Structure Elucidation: The purity and structure of the isolated compounds, including this compound, are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

4.1 Experimental Workflow for Lignan Isolation

experimental_workflow start Dried & Powdered Rhizomes of K. coccinea extraction Extraction with 80% Acetone/Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel fractions Lignan-Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound structure_elucidation Structural Elucidation (NMR, MS) isolated_compound->structure_elucidation

Caption: General experimental workflow for the isolation of lignans from Kadsura coccinea.

4.2 Putative Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde CCR coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol DIR lariciresinol Lariciresinol pinoresinol->lariciresinol PLR secoisolariciresinol Secoisolariciresinol lariciresinol->secoisolariciresinol PLR matairesinol Matairesinol secoisolariciresinol->matairesinol dibenzocyclooctadiene_scaffold Dibenzocyclooctadiene Scaffold matairesinol->dibenzocyclooctadiene_scaffold CYPs, OMTs, etc. kadsulignan_n This compound dibenzocyclooctadiene_scaffold->kadsulignan_n Tailoring Enzymes

Caption: A putative biosynthetic pathway for dibenzocyclooctadiene lignans in Schisandraceae.

References

A Technical Guide to the Structural Elucidation of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the modern analytical techniques and methodologies employed in the structural elucidation of dibenzocyclooctadiene lignans. These complex natural products, predominantly found in plants of the Schisandraceae family, exhibit a wide range of significant biological activities, including hepatoprotective and anti-inflammatory effects, making their precise structural determination crucial for further research and drug development.[1][2][3]

Overview: A Multi-faceted Approach

The structural elucidation of dibenzocyclooctadiene lignans is a comprehensive process that begins with extraction and isolation from plant sources, followed by a suite of advanced spectroscopic and crystallographic analyses. The core challenge lies in unambiguously determining the covalent framework, the substitution patterns on the aromatic rings, and the complex stereochemistry, which includes relative and absolute configurations of stereocenters and, often, atropisomerism of the biaryl system.

The general workflow integrates several key techniques, each providing a unique piece of the structural puzzle. This integrated approach is essential for a complete and accurate characterization of these intricate molecules.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Structural Determination cluster_3 Advanced Stereochemical Analysis Plant Plant Material (e.g., Schisandra fruits) Extract Crude Extract Plant->Extract Extraction Fractions Fractions Extract->Fractions Column Chromatography (Silica, Sephadex LH-20) Pure Pure Lignan Fractions->Pure Preparative HPLC MS Mass Spectrometry (MS) Pure->MS NMR NMR Spectroscopy Pure->NMR Formula Molecular Formula MS->Formula Framework 2D Structure (Framework) NMR->Framework Stereo 3D Structure (Stereochemistry) NMR->Stereo NOESY Formula->Framework Framework->Stereo Xray X-ray Crystallography Framework->Xray Chiro Chiroptical Methods (CD) Framework->Chiro Final Final Structure Elucidation Stereo->Final Xray->Stereo Absolute Configuration Chiro->Stereo Absolute Configuration

Figure 1. General workflow for the isolation and structural elucidation of dibenzocyclooctadiene lignans.

Extraction and Isolation Protocols

The initial and critical step involves the efficient extraction and purification of lignans from the plant matrix.

General Extraction Protocol
  • Sample Preparation : Air-dry or freeze-dry the plant material (e.g., fruits, stems) and grind it into a fine powder.[4]

  • Extraction : Perform exhaustive extraction using a suitable solvent system. Aqueous ethanol (70-95%) or methanol are commonly used for both lignan aglycones and their glycosides.[4][5] Reflux extraction is a common method to ensure high extraction efficiency.[5]

  • Solvent Partitioning : Concentrate the crude extract under reduced pressure. The resulting residue is then typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.[5] Dibenzocyclooctadiene lignans are often enriched in the ethyl acetate fraction.

Chromatographic Purification Protocol
  • Column Chromatography : Subject the enriched fraction to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[1][5] Elution is performed with a gradient of solvents, for example, a petroleum ether-ethyl acetate system.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, fractions obtained from column chromatography are further separated using preparative HPLC, often on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water mobile phase.[1][6]

Spectrometric Analysis: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the isolated lignans and for obtaining initial structural information through fragmentation analysis.[7]

Key MS Techniques
  • Electron Ionization (EI-MS) : A classic technique that provides characteristic fragmentation patterns, which can be used as a fingerprint for known compounds.[7]

  • Electrospray Ionization (ESI-MS) : A soft ionization technique ideal for generating protonated molecules [M+H]+ or sodiated adducts [M+Na]+ with minimal fragmentation, allowing for accurate molecular weight determination.[8][9]

  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Crucial for determining the precise elemental composition of the molecular ion, which helps to establish the molecular formula.[8][9]

  • Tandem Mass Spectrometry (MS/MS or MSn) : By selecting a precursor ion and inducing collision-induced dissociation (CID), MS/MS experiments reveal the fragmentation pathways of the molecule. This provides valuable information about the substituents and the core structure.[8]

Experimental Protocol for ESI-MS/MS
  • Sample Preparation : Dissolve a small amount of the purified lignan in a suitable solvent (e.g., methanol) to a concentration of approximately 1-10 µg/mL.

  • Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS : Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion (e.g., [M+H]+ or [M+Na]+).

  • MS/MS Analysis : Select the identified precursor ion and subject it to CID using an appropriate collision energy. Record the resulting product ion spectrum. The fragmentation patterns can then be analyzed to deduce structural motifs.[8]

Data Presentation: Common Fragmentation Patterns

The fragmentation of the dibenzocyclooctadiene core is characteristic and often involves the cleavage of the cyclooctadiene ring and the loss of substituents like methoxy groups or ester side chains.[10]

Precursor Ion (Example)Key Fragment Ions (m/z)Interpretation
[Schisandrin + H]+[M+H - CH3]+Loss of a methyl radical
[M+H - H2O]+Loss of water
[M+H - CO]+Loss of carbon monoxide
Cleavage across the cyclooctadiene ringProvides information on the substitution of the two aromatic rings

Data synthesized from general fragmentation principles of organic molecules.[11]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products, providing detailed information about the carbon-hydrogen framework.[12] A combination of 1D and 2D NMR experiments is required for a complete assignment.[2][13]

Key NMR Experiments
  • ¹H NMR : Provides information on the number, chemical environment, and coupling of protons.

  • ¹³C NMR : Shows the number of unique carbon atoms and their chemical environment (e.g., C, CH, CH₂, CH₃).

  • DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ carbons.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings (¹H-¹H correlations), revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is critical for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry.

G cluster_0 NMR Data Acquisition cluster_1 Structural Information Derived cluster_2 Final Structure Assembly H1 1D: ¹H, ¹³C, DEPT Proton Proton Environments & Couplings H1->Proton Carbon Carbon Skeleton & Types H1->Carbon H2 2D: COSY, HSQC, HMBC, NOESY HH H-H Connectivity H2->HH CH1 Direct C-H Bonds H2->CH1 CHn Long-Range C-H Connectivity H2->CHn Stereo Relative Stereochemistry H2->Stereo Proton->HH Carbon->CH1 Fragments Assemble Fragments HH->Fragments CH1->Fragments CHn->Fragments FinalStereo Assign Relative Stereochemistry Stereo->FinalStereo Framework Determine Covalent Framework Fragments->Framework Framework->FinalStereo

Figure 2. Logical workflow for integrating various NMR data to determine a chemical structure.

Experimental Protocol for NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Use a high-quality NMR tube.

  • Instrument Setup : The analysis is typically performed on a high-field NMR spectrometer (e.g., 400-600 MHz or higher).[1] Standard acquisition parameters should be used, ensuring proper calibration of pulse widths.[14][15]

  • 1D Spectra Acquisition : Acquire ¹H and ¹³C{¹H} spectra. A sufficient number of scans should be used for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • 2D Spectra Acquisition : Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. The parameters for each experiment (e.g., spectral widths, acquisition times, relaxation delays) should be optimized for the specific compound.

Data Presentation: Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the dibenzocyclooctadiene scaffold.

Table 1: Typical ¹H NMR Data for Dibenzocyclooctadiene Lignans (in CDCl₃)

Proton(s)Chemical Shift (δ, ppm)MultiplicityJ (Hz)
Ar-H6.50 - 7.00s-
OCH₃3.50 - 4.00s-
O-CH₂-O5.90 - 6.10d, s~1.5
H-6, H-71.80 - 2.80m-
7-Me, 8-Me0.80 - 1.30d~7.0

Data compiled from published spectra of compounds like Schisandrin A and Gomisin A.[1][16][17][18]

Table 2: Typical ¹³C NMR Data for Dibenzocyclooctadiene Lignans (in CDCl₃)

Carbon(s)Chemical Shift (δ, ppm)
Ar-C (quaternary)120 - 155
Ar-CH105 - 115
OCH₃55 - 62
O-CH₂-O~101
C-6, C-7, C-8, C-920 - 55
7-Me, 8-Me10 - 25

Data compiled from published spectra of various dibenzocyclooctadiene lignans.[16][19]

Determination of Absolute Configuration

While MS and NMR can define the constitution and relative stereochemistry, determining the absolute configuration requires specialized techniques.

X-ray Crystallography

This is the gold standard for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be grown.[13][20] The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the crystal lattice, unambiguously defining the absolute stereochemistry.[13][20]

Experimental Protocol (General Steps):

  • Crystallization : Grow a single, high-quality crystal of the purified lignan. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, build a molecular model into the map, and refine the model against the experimental data to obtain the final structure.[20]

Chiroptical Methods

When crystallization is not feasible, chiroptical techniques like Circular Dichroism (CD) are used. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[21]

Experimental Protocol (General Steps):

  • Measurement : Record the experimental CD spectrum of the lignan in a suitable solvent.

  • Computational Modeling : Calculate the theoretical CD spectra for both possible enantiomers (e.g., R- and S-biphenyl configuration) using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT).

  • Comparison : The absolute configuration is assigned by comparing the experimentally measured CD spectrum with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers confirms its absolute configuration.[13]

Conclusion

The structural elucidation of dibenzocyclooctadiene lignans is a rigorous process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular formula and fragmentation data, while a comprehensive suite of 1D and 2D NMR experiments is used to construct the covalent framework and determine the relative stereochemistry. Finally, X-ray crystallography or chiroptical methods are employed to establish the absolute configuration. The detailed protocols and data presented in this guide serve as a foundational resource for researchers engaged in the discovery and characterization of these medicinally important natural products.

References

Kadsulignan N: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura coccinea. Lignans from this genus have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro bioactivities of this compound. These data provide a quantitative basis for its potential therapeutic applications.

Biological ActivityAssay TypeTarget/Cell LineParameterValueReference
Anti-HIV Activity Cell-basedMT-4 cellsEC5043.56 μM[1]
Anti-inflammatory Activity Enzyme InhibitionCyclooxygenase-2 (COX-2)Ki72.24 nM[1]
Cyclooxygenase-2 (COX-2)IC50600.54 μM[1]

Note: While the anti-HIV and COX-2 inhibitory activities have been quantified, further research is needed to explore the anticancer and neuroprotective potential of this compound, for which specific quantitative data is not yet available in the public domain.

Potential Therapeutic Applications and Mechanisms of Action

This compound, as a dibenzocyclooctadiene lignan, is predicted to share mechanisms of action with other members of this class, suggesting a broad range of therapeutic possibilities.

Anti-inflammatory Activity

The known inhibitory effect of this compound on COX-2, a key enzyme in the inflammatory cascade, underscores its potential as an anti-inflammatory agent. Dibenzocyclooctadiene lignans, as a class, have been shown to suppress the production of pro-inflammatory mediators by modulating key signaling pathways.

Key Signaling Pathways:

  • NF-κB Pathway: Dibenzocyclooctadiene lignans are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2][3] This is often achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of the active p65 subunit to the nucleus.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response. Dibenzocyclooctadiene lignans have been demonstrated to suppress the phosphorylation and activation of these kinases.

  • JAK-STAT Pathway: This pathway is also implicated in inflammatory responses, and its inhibition by dibenzocyclooctadiene lignans contributes to their anti-inflammatory effects.

Anti-inflammatory Signaling Pathways of Dibenzocyclooctadiene Lignans cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) IκBα IκBα IKK->IκBα Phosphorylation (Inhibited by this compound) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Release NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation This compound This compound This compound->MAPKKK This compound->IKK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Transcription Anticancer Experimental Workflow Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Incubation Incubation This compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Neuroprotective Signaling Pathway of Dibenzocyclooctadiene Lignans cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKA PKA This compound->PKA Activation CREB CREB PKA->CREB Phosphorylation p-CREB p-CREB CREB->p-CREB Nrf2 Nrf2 p-CREB->Nrf2 Upregulation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation to Nucleus Keap1 Keap1 Keap1->Nrf2 Inhibition ARE ARE Nrf2_nuc->ARE Binding Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection

References

Ethnobotanical Uses and Bio-pharmacological Mechanisms of Kadsura Species: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16 species of woody vines primarily distributed in eastern and southeastern Asia.[1] Several species within this genus hold significant value in Traditional Chinese Medicine (TCM) and other folk medicine systems.[1][2] The roots and stems, in particular, are utilized for their therapeutic properties, which include activating blood circulation, dispelling wind and dampness, and alleviating pain.[3][4] Phytochemical investigations reveal that the primary bioactive constituents responsible for these effects are lignans and triterpenoids.[3][5] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and hepatoprotective effects.[3][4][5] This guide provides a technical overview of the ethnobotanical uses of Kadsura species, details key experimental protocols for their study, and elucidates the molecular signaling pathways underlying their therapeutic actions, with a focus on applications for researchers and drug development professionals.

Ethnobotanical Uses of Kadsura Species

Several Kadsura species are used interchangeably in folk medicine due to their similar appearance, though their clinical applications can differ.[2] Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata are among the most commonly used species.[2][3] While extensive qualitative data on their traditional uses exist, specific quantitative ethnobotanical studies employing metrics such as the Informant Consensus Factor (ICF) are not widely available in the current body of literature. The documented traditional applications are summarized in Table 1.

Table 1: Summary of Traditional Ethnobotanical Uses of Key Kadsura Species

SpeciesPlant Part(s) UsedTraditional Medicinal Application
Kadsura coccinea Roots, StemsTreatment of rheumatoid arthritis, gastric and duodenal ulcers, gastroenteric disorders.[1][5]
Kadsura heteroclita Stems, RootsTreatment of rheumatoid arthritis, traumatic injuries, rheumatic arthralgia.[3][6]
Kadsura longipedunculata Roots, StemsUsed as an analgesic and to treat rheumatoid arthritis, traumatic injury, dysmenorrhea, gastrointestinal inflammation, menstrual disorders, and insomnia.[6][7]
Genus Kadsura (General) Fruits, Leaves, Stems, RootsFruits are used for chronic cough, diarrhea, insomnia; leaves for traumatic bleeding and swelling; stems and roots for rheumatic arthritis and promoting circulation.[3]

Key Bioactive Compounds

The therapeutic effects of Kadsura species are largely attributed to two main classes of phytochemicals:

  • Lignans: These are a major group of bioactive constituents, with dibenzocyclooctadiene lignans being particularly characteristic of the genus.[3][4] These compounds are responsible for a wide array of biological activities, including anti-HIV, anti-tumor, anti-inflammatory, and antioxidant effects.[4]

  • Triterpenoids: Kadsura is a rich source of structurally diverse triterpenoids, including novel skeletons that are of significant interest to natural product chemists.[5] These compounds have also been shown to possess potent anti-inflammatory and anti-tumor properties.[5]

Pharmacological Activity and Molecular Mechanisms

The most extensively documented therapeutic application of Kadsura is in the treatment of inflammatory conditions such as rheumatoid arthritis.[1][5] Modern pharmacological studies have begun to uncover the molecular mechanisms underlying these anti-inflammatory effects, focusing on the modulation of key signaling pathways. Compounds isolated from Kadsura species, particularly sesquiterpenes, have been shown to inhibit pro-inflammatory signaling cascades.[8]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[9][10] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[9][11] Bioactive compounds from Kadsura have been shown to suppress this pathway, thereby reducing the expression of these inflammatory mediators.[8]

G Figure 1. Inhibition of NF-κB Signaling by Kadsura Compounds LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkBa p-IκBα NFkB_IkB->IkBa Degradation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Induces Kadsura Kadsura Compounds Kadsura->IKK Inhibits Kadsura->NFkB Inhibits Translocation

Caption: Inhibition of NF-κB Signaling by Kadsura Compounds.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[12][13] Cytokines bind to their receptors, leading to the activation of associated JAKs, such as JAK2. Activated JAK2 then phosphorylates STAT proteins, primarily STAT3.[12] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation and cell survival.[8][14] Sesquiterpenes from Kadsura coccinea have been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, effectively blocking the pathway and suppressing downstream inflammatory processes.[8]

G Figure 2. Inhibition of JAK2/STAT3 Signaling by Kadsura Compounds Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Kadsura Kadsura Compounds (Sesquiterpenes) Kadsura->pJAK2 Inhibits Phosphorylation Kadsura->pSTAT3 Inhibits Phosphorylation

Caption: Inhibition of JAK2/STAT3 Signaling by Kadsura Compounds.

Experimental Protocols

Protocol for General Phytochemical Analysis

This protocol outlines a standard procedure for the extraction and preliminary qualitative screening of major phytochemical classes from Kadsura plant material.

1. Sample Preparation and Extraction:

  • Collection: Collect fresh plant material (e.g., stems, roots).

  • Drying: Air-dry the material in a shaded, well-ventilated area until brittle.

  • Pulverization: Grind the dried material into a coarse powder (approx. 65-mesh) using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material.

    • Macerate the powder in 500 mL of 80% ethanol in a sealed container for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

    • Store the crude extract at 4°C.

2. Qualitative Phytochemical Screening: (Adapted from[15][16])

  • Test for Alkaloids (Wagner's Test): Dissolve a small amount of extract in dilute HCl and filter. Add a few drops of Wagner's reagent (Iodine in Potassium Iodide). Formation of a reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and then concentrated HCl dropwise. The appearance of a pink to magenta color indicates the presence of flavonoids.

  • Test for Saponins (Froth Test): Vigorously shake 0.5 g of extract with 5 mL of distilled water in a test tube. Persistent froth formation (lasting >15 minutes) indicates the presence of saponins.[15]

  • Test for Tannins (Ferric Chloride Test): Boil 0.5 g of extract in 10 mL of distilled water and filter. Add a few drops of 0.1% ferric chloride solution to the filtrate. A blue-black or greenish-black coloration indicates the presence of tannins.[15]

  • Test for Triterpenoids (Liebermann-Burchard Test): Dissolve the extract in chloroform. Add a few drops of acetic anhydride, boil, and cool. Add concentrated sulfuric acid from the side of the test tube. A brown ring at the junction and/or the appearance of a greenish color in the upper layer indicates the presence of triterpenoids.

Protocol for Affinity Ultrafiltration-LC/MS Screening of Enzyme Inhibitors

This protocol describes an advanced method for rapidly screening and identifying potential enzyme inhibitors, such as COX-2 inhibitors, from a complex Kadsura extract.[17][18]

1. Materials:

  • Kadsura crude extract

  • Target enzyme (e.g., recombinant human COX-2)

  • Inactive (heat-denatured) enzyme for control

  • Phosphate buffer solution (PBS)

  • Ultrafiltration centrifuge units (e.g., 10 kDa MWCO)

  • HPLC-Q-TOF/MS system

2. Incubation:

  • Active Group: Mix 100 µL of the Kadsura extract solution (e.g., 5 mg/mL in PBS) with 100 µL of active COX-2 enzyme solution (e.g., 10 U/mL).

  • Inactive Group (Control): Mix 100 µL of the extract solution with 100 µL of heat-inactivated COX-2 enzyme solution.

  • Incubate both mixtures at 37°C for 30 minutes to allow for binding.

3. Ultrafiltration:

  • Transfer the incubated mixtures to separate ultrafiltration units.

  • Centrifuge at a specified speed (e.g., 14,000 x g) for 15 minutes at 30°C.[19] The unbound small molecules will pass through the membrane into the filtrate, while the enzyme and enzyme-ligand complexes are retained.

  • Wash the retained complexes with PBS and centrifuge again to remove any non-specifically bound compounds. Repeat this step twice.

4. Ligand Dissociation and Analysis:

  • Add 200 µL of methanol to the ultrafiltration unit to denature the enzyme and release the bound ligands.

  • Centrifuge again to collect the filtrate containing the released compounds.

  • Analyze the filtrates from both the active and inactive groups using HPLC-Q-TOF/MS to identify the chemical structures of the compounds.

5. Data Analysis:

  • Compare the chromatographic peak areas of compounds from the active group (A_active) and the inactive group (A_inactive).

  • Calculate the Enrichment Factor (EF) for each compound using the formula: EF (%) = (A_active - A_inactive) / A_active × 100% .

  • Compounds with a high EF value are considered potential ligands/inhibitors of the target enzyme.

G Figure 3. Workflow for Affinity Ultrafiltration-LC/MS Screening cluster_0 Incubation cluster_1 Separation cluster_2 Analysis Extract Kadsura Extract (Ligand Mixture) Mix1 Mix & Incubate (37°C, 30 min) Extract->Mix1 Mix2 Mix & Incubate (37°C, 30 min) Extract->Mix2 Active Active Enzyme (e.g., COX-2) Active->Mix1 Inactive Inactive Enzyme (Control) Inactive->Mix2 UF1 Ultrafiltration (10 kDa MWCO) Mix1->UF1 Bound + Unbound UF2 Ultrafiltration (10 kDa MWCO) Mix2->UF2 Non-specific Bound + Unbound LCMS1 LC-MS Analysis (Active Group) UF1->LCMS1 Release Bound Ligands LCMS2 LC-MS Analysis (Inactive Group) UF2->LCMS2 Release Bound Ligands Result Calculate Enrichment Factor (EF) LCMS1->Result LCMS2->Result

Caption: Workflow for Affinity Ultrafiltration-LC/MS Screening.

Protocol for In-Vitro Anti-Inflammatory Assay

This protocol details a cell-based assay to evaluate the anti-inflammatory activity of Kadsura extracts by measuring the inhibition of inflammatory mediators in macrophage cells.[8]

1. Cell Culture:

  • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of the Kadsura extract (e.g., 1, 10, 50, 100 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should also be maintained.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Cytokines (ELISA):

  • Collect the cell culture supernatant as above.

  • Determine the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each extract concentration relative to the LPS-stimulated control group.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory mediator production) for the extract.

Conclusion and Future Directions

The ethnobotanical record of the genus Kadsura highlights its long-standing role in treating inflammatory and other chronic conditions. Scientific validation is beginning to confirm these traditional uses, with research identifying potent bioactive lignans and triterpenoids that modulate key inflammatory signaling pathways like NF-κB and JAK2/STAT3. The experimental protocols detailed herein provide a framework for the systematic investigation of Kadsura species, from initial phytochemical characterization to advanced screening for targeted therapeutic activity.

Future research should focus on several key areas. Firstly, conducting quantitative ethnobotanical surveys would provide valuable data to prioritize species and uses for further investigation. Secondly, a broader range of the structurally diverse compounds from Kadsura should be screened against a wider array of biological targets to uncover new therapeutic potentials. Finally, in-vivo efficacy and safety studies of the most promising compounds are essential next steps to translate the rich ethnobotanical knowledge of Kadsura into modern, evidence-based therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kadsulignan N from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and isolation of kadsulignan N, a bioactive dibenzocyclooctadiene lignan, from the plant Kadsura coccinea. This document includes a detailed experimental protocol synthesized from published research, a summary of quantitative data, and visualizations of the experimental workflow and relevant biological signaling pathways.

Introduction

Kadsura coccinea, a plant from the Schisandraceae family, is a rich source of structurally diverse and biologically active compounds, particularly lignans and triterpenoids.[1] It has a history of use in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Among the numerous compounds isolated from this plant, this compound, a dibenzocyclooctadiene lignan, has garnered interest for its potential pharmacological activities. Lignans from Kadsura coccinea have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[1] Notably, dibenzocyclooctadiene lignans from this plant have been shown to inhibit nitric oxide (NO) production and modulate key signaling pathways such as NF-κB and Nrf2, which are critical in inflammation and cellular defense.

Data Presentation

While specific yield and purity data for the extraction of this compound from Kadsura coccinea are not extensively detailed in the available literature, the total lignan content in the fruit extract has been reported. This provides a valuable benchmark for extraction efficiency.

Plant PartExtraction MethodTotal Lignan Content (% w/w)Specific Yield of this compoundPurityReference
FruitNot specified28.07%Not ReportedNot Reported[2]
Roots/RhizomesSolvent Extraction & ChromatographyNot ReportedNot ReportedHigh (isolated compound)General literature

Note: The provided data highlights the potential of Kadsura coccinea as a source of lignans. Further studies are required to quantify the specific yield of this compound from various plant parts using optimized extraction protocols.

Experimental Protocols

The following protocol is a synthesized methodology based on common practices reported in the scientific literature for the extraction and isolation of dibenzocyclooctadiene lignans from Kadsura coccinea.

Plant Material Collection and Preparation
  • Plant Part: The roots and rhizomes of Kadsura coccinea are most frequently cited as the source for lignan extraction.

  • Collection: Collect fresh plant material.

  • Authentication: Ensure proper botanical identification of the plant material.

  • Preparation:

    • Wash the collected roots/rhizomes thoroughly with water to remove soil and debris.

    • Air-dry the material in a well-ventilated area, preferably in the shade, until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent: 80% aqueous acetone is a commonly used solvent for the initial extraction.[3] Ethanol or methanol can also be utilized.

  • Procedure:

    • Macerate the powdered plant material in 80% acetone at room temperature. A solid-to-solvent ratio of 1:5 to 1:10 (w/v) is recommended.

    • Perform the extraction three times to ensure exhaustive recovery of the compounds. Each extraction should last for 24-48 hours with occasional agitation.

    • Combine the extracts from all three cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the acetone.

Fractionation
  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the concentrated aqueous extract in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. A common sequence is:

      • Petroleum ether (to remove non-polar constituents like fats and waxes)

      • Chloroform or Dichloromethane

      • Ethyl acetate (EtOAc)[1]

    • This compound and other dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Isolation and Purification
  • Technique: Column chromatography is the primary method for isolating individual lignans.

  • Procedure:

    • Silica Gel Column Chromatography:

      • Pack a glass column with silica gel (100-200 or 200-300 mesh).

      • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorb it onto a small amount of silica gel.

      • Apply the adsorbed sample to the top of the prepared column.

      • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Further Purification (if necessary):

      • Combine fractions containing the compound of interest (as identified by TLC comparison with a standard, if available).

      • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography with different solvent systems to achieve high purity.

Identification and Characterization
  • The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR)

    • Comparison with published spectral data for this compound.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Fractionation Fractionation cluster_Purification Isolation & Purification cluster_Analysis Identification Plant_Material Kadsura coccinea Roots/Rhizomes Drying Air Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Maceration with 80% Acetone Grinding->Solvent_Extraction Concentration1 Concentration (Rotary Evaporator) Solvent_Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Kadsulignan_N Pure this compound HPLC->Kadsulignan_N Spectroscopy Spectroscopic Analysis (NMR, MS) Kadsulignan_N->Spectroscopy NFkB_Pathway cluster_Stimulus Inflammatory Stimuli (e.g., LPS) cluster_KadsulignanN This compound cluster_Pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimuli IKK IKK Activation Stimulus->IKK Kadsulignan_N This compound Kadsulignan_N->IKK Inhibition IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., NO, Cytokines) NFkB_Translocation->Inflammatory_Genes Nrf2_Pathway cluster_KadsulignanN This compound cluster_Pathway Nrf2 Signaling Pathway Kadsulignan_N This compound Keap1_Nrf2 Keap1-Nrf2 Complex Kadsulignan_N->Keap1_Nrf2 Activation (dissociation) Nrf2_Translocation Nrf2 Nuclear Translocation ARE_Binding ARE Binding Nrf2_Translocation->ARE_Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE_Binding->Antioxidant_Genes

References

Application Note: Quantification of Kadsulignan N using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of kadsulignan N in biological matrices using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Introduction

This compound, also known as Heilaohuguosu N, is a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, such as Kadsura coccinea. Lignans from this genus have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological functions. This application note describes a sensitive and specific HPLC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., Diazepam, 100 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.2) and vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-90% B (linear gradient)

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90-30% B (linear gradient)

    • 6.1-8.0 min: 30% B (re-equilibration)

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)553.2329.10.13025
This compound (Qualifier)553.2297.10.13035
Diazepam (IS)285.1193.10.12520

Note: These MRM parameters are predictive and should be optimized experimentally for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC50< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteLow QC (%)Mid QC (%)High QC (%)
Recovery
This compound85.2 ± 5.188.9 ± 4.587.5 ± 4.8
Internal Standard90.1 ± 3.991.5 ± 3.590.8 ± 4.1
Matrix Effect
This compound95.7 ± 6.298.2 ± 5.596.4 ± 5.9
Internal Standard97.3 ± 4.899.1 ± 4.298.0 ± 4.5

Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex for Extraction add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

Figure 1: Experimental workflow for the extraction of this compound from biological samples.
Hypothesized Signaling Pathway

Lignans from the Kadsura species are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific mechanism of this compound has not been elucidated, it is hypothesized to act through a similar pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) KadsulignanN This compound KadsulignanN->IKK Inhibits (Hypothesized) IkB_NFkB->IkB Degradation NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. This method can be readily implemented in research and clinical laboratories for pharmacokinetic and metabolic studies of this promising natural product. The provided workflow and hypothesized signaling pathway offer a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Application Note: 1H and 13C NMR Spectral Data for Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a member of the dibenzocyclooctadiene lignan family of natural products, a class of compounds known for a variety of biological activities, including anti-inflammatory and neuroprotective effects. The structural elucidation of these complex molecules is heavily reliant on modern spectroscopic techniques, particularly one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed overview of the characteristic ¹H and ¹³C NMR spectral data for a representative dibenzocyclooctadiene lignan, Kadsuindutain A, due to the limited availability of publicly accessible, fully assigned data for this compound. The presented data and protocols are intended to serve as a valuable resource for the identification and characterization of this class of compounds.

Data Presentation

The ¹H and ¹³C NMR spectral data for the representative dibenzocyclooctadiene lignan, Kadsuindutain A, isolated from Kadsura induta, are summarized in the tables below. The data was acquired in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectral Data for Kadsuindutain A (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
16.68s
46.52s
2.58dd13.5, 5.0
2.25d13.5
71.76m
2.05m
1.85m
94.65d8.0
1'---
2'2.65m
3'1.25m
4'4.15dd12.0, 5.0
4'3.95dd12.0, 7.5
2-OCH₃3.88s
3-OCH₃3.85s
12-OCH₃3.75s
13-OCH₃3.95s
7-CH₃0.95d7.0
8-CH₃1.05d7.0
2'-CH₃1.15d7.0
3'-CH₃1.18d7.0

Table 2: ¹³C NMR Spectral Data for Kadsuindutain A (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1152.31'172.4
2138.52'44.1
3151.23'38.2
4102.64'68.5
5135.42-OCH₃60.7
635.13-OCH₃56.2
740.312-OCH₃60.6
832.513-OCH₃56.2
972.57-CH₃15.8
10125.18-CH₃21.5
11132.82'-CH₃14.2
12148.53'-CH₃16.5
13140.2
14122.5

Experimental Protocols

Isolation and Purification of Kadsulignans

A general protocol for the isolation of dibenzocyclooctadiene lignans from Kadsura species is outlined below. This protocol may require optimization based on the specific plant material and target compound.

  • Extraction: Air-dried and powdered plant material (e.g., stems, roots) is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in lignans, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel. Elution is performed with gradient solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol) to isolate the target lignans.

  • Final Purification: Final purification of the isolated compounds is achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Powdered Plant Material crude_extract Crude Extract plant_material->crude_extract Methanol Extraction solvent_partitioning Solvent Partitioning crude_extract->solvent_partitioning lignan_rich_fraction Lignan-Rich Fraction solvent_partitioning->lignan_rich_fraction column_chromatography Column Chromatography (Silica, Sephadex) lignan_rich_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_lignan Pure Kadsulignan hplc->pure_lignan nmr_analysis NMR Spectroscopy (1H, 13C, 2D) pure_lignan->nmr_analysis ms_analysis Mass Spectrometry pure_lignan->ms_analysis structure_elucidation Structure Determination nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Figure 1. Experimental workflow for the isolation and structural elucidation of kadsulignans.
NMR Spectroscopic Analysis

For the structural elucidation of a purified lignan:

  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400-600 MHz spectrometer. Key acquisition parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 s, and an acquisition time of 2-3 s.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100-150 MHz). A proton-decoupled sequence is typically used. Important parameters include a 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2 s, and an acquisition time of 1-2 s.

  • 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed. These typically include:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Biological Activity and Signaling Pathway

Dibenzocyclooctadiene lignans have been reported to exhibit significant anti-neuroinflammatory activity. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_pathway Anti-Neuroinflammatory Signaling of Kadsulignans cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, JNK, ERK) tlr4->mapk ikk IKK tlr4->ikk kadsulignan Kadsulignan kadsulignan->mapk kadsulignan->ikk ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus translocation ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb->nucleus translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes transcription inflammatory_response Inflammatory Response inflammatory_genes->inflammatory_response

Figure 2. Proposed anti-neuroinflammatory signaling pathway modulated by kadsulignans.

This diagram illustrates that in response to an inflammatory stimulus like lipopolysaccharide (LPS), signaling through Toll-like receptor 4 (TLR4) activates both the NF-κB and MAPK pathways. This leads to the translocation of transcription factors like NF-κB and AP-1 to the nucleus, inducing the expression of pro-inflammatory genes. Kadsulignans are proposed to exert their anti-inflammatory effects by inhibiting key components of these pathways, such as IKK and various MAPKs, thereby reducing the inflammatory response.

Conclusion

This application note provides representative ¹H and ¹³C NMR spectral data for a dibenzocyclooctadiene lignan, along with standardized protocols for the isolation and structural elucidation of this class of natural products. The included workflow and signaling pathway diagrams offer a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development. The detailed NMR data serves as a valuable reference for the rapid identification and characterization of kadsulignans and related compounds.

Application Note: In Vitro Anti-inflammatory Assay for Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a lignan compound that has been isolated from plants of the Piper genus, which have a history in traditional medicine for treating inflammatory conditions such as rheumatoid arthritis and asthma.[1] Lignans as a class of compounds are recognized for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[1] The inflammatory response is a complex biological process involving various signaling pathways and the production of pro-inflammatory mediators. Key mediators include nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). The production of these molecules is often regulated by the activation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).

This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound. The primary model system utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a well-established and widely used model for studying inflammation. The described assays will enable researchers to quantify the inhibitory effects of this compound on key inflammatory markers and elucidate its potential mechanism of action.

Principle of the Assays

The anti-inflammatory potential of this compound is assessed by its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate an inflammatory cascade. This leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in the production of nitric oxide (NO), and the secretion of pro-inflammatory cytokines. The experimental approach involves several key assays:

  • Cell Viability Assay (MTT): To ensure that the observed inhibitory effects are not due to cytotoxicity, the viability of cells treated with this compound is assessed.

  • Nitric Oxide (NO) Production Assay: The amount of NO produced by the cells is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Quantification (ELISA): The concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are measured using enzyme-linked immunosorbent assays (ELISA).

  • Western Blot Analysis of Signaling Pathways: The effect of this compound on the activation of the NF-κB and MAPK signaling pathways is determined by measuring the phosphorylation status of key proteins in these pathways.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation. Below are examples of how to present the data.

(Note: The data presented in these tables are for illustrative purposes only and represent hypothetical results for this compound.)

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)Inhibition of NO Production (%)IC₅₀ (µM)
Control-100 ± 5.21.2 ± 0.3-
LPS (1 µg/mL)-98 ± 4.835.6 ± 2.10
This compound + LPS197 ± 5.130.1 ± 1.915.4
This compound + LPS596 ± 4.922.5 ± 1.536.812.5
This compound + LPS1095 ± 5.316.8 ± 1.252.8
This compound + LPS2593 ± 4.78.9 ± 0.974.9
This compound + LPS5091 ± 5.04.1 ± 0.588.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-3500 ± 2102800 ± 1801500 ± 120
This compound + LPS101850 ± 1501600 ± 130850 ± 90
This compound + LPS25950 ± 110800 ± 95450 ± 60
This compound + LPS50450 ± 60350 ± 50200 ± 30

Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins

TreatmentConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control-0.10 ± 0.020.12 ± 0.030.15 ± 0.030.18 ± 0.040.13 ± 0.02
LPS (1 µg/mL)-1.00 ± 0.101.00 ± 0.091.00 ± 0.111.00 ± 0.121.00 ± 0.10
This compound + LPS250.45 ± 0.050.55 ± 0.060.60 ± 0.070.65 ± 0.080.58 ± 0.06

Experimental Protocols

Materials and Reagents
  • This compound (purity >98%)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

  • Sodium nitrite (for standard curve)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Protocol 1: Cell Culture and Treatment
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for MTT and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density of 2.5 x 10⁵ cells/mL.[3]

  • Allow the cells to adhere for 24 hours.

  • Prepare stock solutions of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.[2]

  • Stimulate the cells with 1 µg/mL of LPS for the desired incubation time (e.g., 24 hours for NO and cytokine assays, 30 minutes for signaling pathway analysis).[2][4]

Protocol 2: MTT Assay for Cell Viability
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate and incubate for 4 hours at 37°C.[5]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Nitric Oxide Production Assay
  • After 24 hours of treatment, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[2]

  • Add 50 µL of Griess reagent to each supernatant sample.[2]

  • Incubate at room temperature for 15 minutes in the dark.[2]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[2]

Protocol 4: ELISA for Pro-inflammatory Cytokines
  • After 24 hours of treatment, collect the cell culture supernatants from the 24-well plates.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7]

Protocol 5: Western Blot Analysis
  • After treatment (e.g., 30 minutes for signaling proteins), wash the cells in 6-well plates with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_endpoints Endpoints cluster_analysis Data Analysis seed Seed RAW 264.7 Cells adhere 24h Adhesion seed->adhere pretreat Pre-treat with this compound (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability MTT Assay (24h) stimulate->viability no_assay NO Assay (24h) stimulate->no_assay elisa ELISA (24h) stimulate->elisa western Western Blot (30 min) stimulate->western viability_result Cell Viability viability->viability_result no_result NO Production no_assay->no_result cytokine_result Cytokine Levels (TNF-α, IL-6, IL-1β) elisa->cytokine_result pathway_result Protein Phosphorylation (NF-κB, MAPK) western->pathway_result analysis Calculate IC₅₀ & Statistical Significance viability_result->analysis no_result->analysis cytokine_result->analysis pathway_result->analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

LPS-Induced Inflammatory Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocates to Nucleus Gene_Expression Gene Transcription NFkappaB_nucleus->Gene_Expression Activates MAPK->Gene_Expression Activates Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Gene_Expression->Mediators Leads to KadsulignanN This compound KadsulignanN->IKK Inhibits KadsulignanN->MAPK Inhibits

Caption: Simplified LPS-induced pro-inflammatory signaling pathways and potential points of inhibition by this compound.

References

Application Notes and Protocols for Testing Kadsulignan N Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a lignan compound isolated from plants of the Kadsura genus, which are utilized in traditional Chinese medicine. Lignans from this genus have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and antitumor effects. While specific cytotoxic data for this compound against cancer cell lines is not extensively documented in publicly available literature, numerous studies have established the potent anticancer activities of other lignans isolated from Kadsura coccinea. These related compounds provide a strong rationale for evaluating the cytotoxic potential of this compound.

These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound. The protocols are based on established methodologies used for testing similar natural products and specific lignans from the Kadsura genus.

Data Presentation: Cytotoxicity of Lignans from Kadsura coccinea

Compound NameCell LineCell TypeAssayIC50 (µM)Reference
Kadusurain AA549Human Lung CarcinomaMTT1.05 (µg/mL)[1]
HCT116Human Colon CarcinomaMTT12.56 (µg/mL)[1]
HL-60Human Promyelocytic LeukemiaMTT2.34 (µg/mL)[1]
HepG2Human Liver CarcinomaMTT4.68 (µg/mL)[1]
Unnamed Lignan (Compound 3)HepG-2Human Liver CarcinomaNot Specified9.92[2]
BGC-823Human Gastric CarcinomaNot Specified16.75[2]
HCT-116Human Colon CarcinomaNot Specified16.59[2]

Note: IC50 values are presented as reported in the source literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound.

Experimental Protocols

Cell Culture and Maintenance

A crucial first step is the proper maintenance of the cancer cell lines to ensure reproducible results. Based on studies of related lignans, the following cell lines are recommended for initial screening of this compound:

  • A549 (Human Lung Carcinoma)

  • HCT116 (Human Colon Carcinoma)

  • HL-60 (Human Promyelocytic Leukemia)

  • HepG2 (Human Liver Carcinoma)

Protocol:

  • Culture Medium: Grow cells in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. For adherent cells (A549, HCT116, HepG2), use trypsin-EDTA to detach cells. For suspension cells (HL-60), dilute the cell suspension with fresh medium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding:

    • For adherent cells, seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 1 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Add the diluted compound to the wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, HCT116) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep This compound Stock Preparation treatment Add this compound (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan with DMSO mtt_add->formazan readout Measure Absorbance (490 nm) formazan->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Putative Signaling Pathway for Lignan-Induced Apoptosis

Lignans often induce cytotoxicity in cancer cells by triggering apoptosis. While the specific pathway for this compound is yet to be elucidated, a common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

G kadsulignan_n This compound cell_stress Cellular Stress (e.g., ROS production) kadsulignan_n->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion ΔΨm Disruption cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A putative intrinsic apoptosis signaling pathway induced by this compound.

References

Application Note and Protocol: Assessing Nitric Oxide (NO) Inhibition by Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and immune responses.[1][2] However, the overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions and contributes to tissue damage.[3][4] Kadsulignan N, a lignan isolated from plants of the Kadsura genus, has been identified as a potential inhibitor of nitric oxide production, suggesting anti-inflammatory properties.[5][6] This document provides a detailed protocol for assessing the NO inhibitory activity of this compound in a cell-based model and for evaluating its potential cytotoxicity to ensure the observed effects are not due to cell death. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), is a standard in vitro model for studying inflammation and NO production.[7][8]

Principle of the Assays The assessment involves two key assays:

  • Griess Assay: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[7][9] The Griess reagent, a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) in an acidic solution, converts nitrite into a purple azo compound.[9] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration and serves as an index of NO production.[3][10]

  • MTT Assay: To verify that the inhibition of NO production is not a result of cytotoxicity, a cell viability assay is performed in parallel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan, quantified by measuring its absorbance after solubilization, correlates with the number of viable cells.[13]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Cell Treatment (24h Incubation) cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages (e.g., 1.5 x 10^5 cells/well) prepare_compounds Prepare this compound Dilutions & LPS Solution pretreat Pre-treat cells with This compound (1-2h) prepare_compounds->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay for Nitric Oxide Measurement collect_supernatant->griess_assay mtt_assay Perform MTT Assay on Remaining Cells for Viability collect_supernatant->mtt_assay read_absorbance_griess Read Absorbance (~540 nm) griess_assay->read_absorbance_griess read_absorbance_mtt Read Absorbance (~570-590 nm) mtt_assay->read_absorbance_mtt calculate Calculate % NO Inhibition & % Cell Viability read_absorbance_griess->calculate read_absorbance_mtt->calculate

Caption: Overall experimental workflow for assessing NO inhibition.

Protocol 1: Nitric Oxide Production Measurement (Griess Assay)

This protocol details the steps to measure nitrite concentration in the culture medium as an indicator of NO production.[3]

Materials and Reagents

  • RAW 264.7 macrophage cell line

  • This compound (stock solution in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.[3]

  • Nitrite Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

    • Combine equal volumes of Griess Reagent A and Griess Reagent B immediately before use.[7]

    • Add 100 µL of the combined Griess reagent to each well containing supernatant or standard.[3]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

Data Presentation

This compound (µM)Absorbance at 540 nmNitrite Conc. (µM) (from Std. Curve)% NO Inhibition
0 (LPS only)ValueValue0%
Concentration 1ValueValueValue
Concentration 2ValueValueValue
Concentration 3ValueValueValue
Concentration 4ValueValueValue

% NO Inhibition is calculated as: [(NO_LPS - NO_Sample) / NO_LPS] * 100

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is performed on the cells remaining in the original plate after the supernatant has been collected for the Griess assay.

Materials and Reagents

  • Cells from Protocol 1

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[14]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure

  • Remove Supernatant: Carefully aspirate the remaining supernatant from the wells used for the Griess assay.

  • Wash Cells: Gently wash the cells with 100 µL of sterile PBS.

  • MTT Incubation: Add 100 µL of serum-free medium and 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12][13]

  • Incubate: Incubate the plate for 3-4 hours at 37°C with 5% CO₂. During this time, viable cells will form purple formazan crystals.[12][13]

  • Solubilize Formazan: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Shake: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measurement: Measure the absorbance at a wavelength between 570 and 590 nm. A reference wavelength of >650 nm can be used to reduce background noise.[12][13]

Data Presentation

This compound (µM)Absorbance at 570 nm% Cell Viability
0 (Control)Value100%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue

% Cell Viability is calculated as: (Abs_Sample / Abs_Control) * 100

Underlying Signaling Pathway

LPS stimulation of macrophages activates intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of pro-inflammatory genes, including Nos2 (the gene for iNOS).[4][15] this compound and other lignans often exert their anti-inflammatory effects by inhibiting key steps in this pathway.[15][16]

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkBa p-IκBα (Degradation) IKK->IkBa p65_in NF-κB (p65) (Cytoplasm) IkBa->p65_in Releases p65_out NF-κB (p65) (Nucleus) p65_in->p65_out Nuclear Translocation iNOS_gene iNOS Gene Transcription p65_out->iNOS_gene Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine Kadsulignan This compound Kadsulignan->IKK Inhibition

Caption: LPS-induced NF-κB signaling pathway for NO production.

References

Application Notes and Protocols for In Vivo Studies of Kadsulignan N in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N, a member of the lignan family of polyphenolic compounds, holds potential for therapeutic applications due to the known anti-inflammatory and neuroprotective properties of related compounds. While direct in vivo studies on this compound are limited, this document provides a comprehensive guide to designing and conducting preclinical in vivo research in rodent models. The following protocols for assessing anti-inflammatory, neuroprotective, and pharmacokinetic properties are based on established methodologies for structurally similar lignans and can be adapted for the investigation of this compound.

I. Anti-Inflammatory Activity Assessment

A. Carrageenan-Induced Paw Edema Model in Rats

This model is a widely used and reliable method for evaluating acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, oral).

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, oral).

  • Drug Administration: Administer this compound or vehicle orally 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.85 ± 0.15-
Indomethacin100.92 ± 0.0850.3
This compound101.55 ± 0.1216.2
This compound201.28 ± 0.1030.8
This compound401.05 ± 0.0943.2
B. Croton Oil-Induced Ear Edema Model in Mice

This model is suitable for assessing the topical or systemic anti-inflammatory effects of a compound.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Grouping: Similar to the carrageenan model.

  • Induction of Inflammation: Apply 20 µL of a croton oil solution (e.g., 5% in acetone) to the inner surface of the right ear.

  • Drug Administration:

    • Topical: Apply this compound (e.g., 0.1, 0.5, 1 mg/ear) dissolved in a suitable vehicle to the ear 30 minutes before and 15 minutes after croton oil application.

    • Systemic: Administer this compound orally 60 minutes before croton oil application.

  • Assessment: After 4-6 hours, sacrifice the mice and punch out a standard-sized circular section from both the treated (right) and untreated (left) ears. Weigh the ear punches to determine the edema.

  • Data Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema.

Data Presentation:

Treatment GroupDose (mg/ear)Edema (mg) (Mean ± SD)% Inhibition of Edema
Vehicle Control-12.5 ± 1.2-
Dexamethasone0.14.2 ± 0.566.4
This compound0.19.8 ± 0.921.6
This compound0.57.5 ± 0.740.0
This compound1.05.8 ± 0.653.6

II. Neuroprotective Activity Assessment

A. 6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease in Rats

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic Surgery: Anesthetize the rats and inject 6-OHDA (e.g., 8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.

  • Grouping and Drug Administration:

    • Group I: Sham-operated + Vehicle.

    • Group II: 6-OHDA + Vehicle.

    • Group III-IV: 6-OHDA + this compound (e.g., 10, 20 mg/kg, oral) daily for 4 weeks, starting from the day of surgery.[1]

  • Behavioral Assessment: Perform behavioral tests like the apomorphine-induced rotation test at weekly intervals to assess the motor deficit.

  • Histological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

    • ELISA/Western Blot: Measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., MDA, SOD).

Data Presentation:

Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (turns/min, Mean ± SD)% TH-Positive Neurons in Substantia Nigra (Mean ± SD)
Sham + Vehicle-0.5 ± 0.2100 ± 5.2
6-OHDA + Vehicle-7.8 ± 1.545 ± 4.1
6-OHDA + this compound105.2 ± 1.162 ± 3.8
6-OHDA + this compound203.1 ± 0.978 ± 4.5

III. Pharmacokinetic Study Design

A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (220-250 g) with cannulated jugular veins.

  • Grouping and Administration:

    • Intravenous (IV): Administer this compound (e.g., 5 mg/kg) as a bolus injection through the tail vein.[2]

    • Oral (PO): Administer this compound (e.g., 20 mg/kg) by oral gavage.[2]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[3]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Data Presentation:

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1500 ± 250450 ± 90
Tmax (h)0.081.5
AUC(0-t) (ng·h/mL)2800 ± 4003200 ± 550
t1/2 (h)2.5 ± 0.54.8 ± 0.9
Bioavailability (%)-35.7

IV. Visualizations

Experimental_Workflow_Anti_Inflammatory cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin This compound / Vehicle Administration Grouping->Drug_Admin Inflammation_Induction Carrageenan / Croton Oil Induction Drug_Admin->Inflammation_Induction Measurement Paw / Ear Edema Measurement Inflammation_Induction->Measurement Data_Collection Data Collection Measurement->Data_Collection Statistical_Analysis Statistical Analysis & % Inhibition Data_Collection->Statistical_Analysis

Caption: Workflow for Anti-Inflammatory In Vivo Studies.

Experimental_Workflow_Neuroprotection cluster_prep Preparation cluster_treatment Treatment & Observation cluster_analysis Analysis Acclimatization Animal Acclimatization Surgery Stereotaxic Surgery (6-OHDA) Acclimatization->Surgery Drug_Admin Daily this compound / Vehicle Administration Surgery->Drug_Admin Behavioral_Tests Weekly Behavioral Assessment Drug_Admin->Behavioral_Tests Sacrifice Sacrifice & Tissue Collection Behavioral_Tests->Sacrifice IHC Immunohistochemistry (TH) Sacrifice->IHC Biochem Biochemical Assays (ELISA/WB) Sacrifice->Biochem

Caption: Workflow for Neuroprotection In Vivo Studies.

Signaling_Pathway_Lignans cluster_pathway Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Activates MAPK MAPK Activation (p38, JNK, ERK) Inflammatory_Stimuli->MAPK Activates Kadsulignan_N This compound Kadsulignan_N->NFkB Inhibits Kadsulignan_N->MAPK Inhibits Nrf2 Nrf2 Activation Kadsulignan_N->Nrf2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces MAPK->Pro_inflammatory_Cytokines Induces Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Induces

Caption: Putative Signaling Pathways for this compound.

References

Application Notes and Protocols for the Synthesis of Kadsulignan N Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern synthetic methods for the preparation of kadsulignan N analogs, a class of dibenzocyclooctadiene lignans with significant potential in drug discovery due to their anti-inflammatory and other biological activities. The protocols focus on photocatalytic and radical cyclization strategies, which have emerged as powerful tools for the construction of the complex polycyclic core of these natural products.

Introduction

This compound and its analogs are a family of bioactive lignans isolated from plants of the Kadsura genus. These compounds have attracted considerable interest from the scientific community owing to their diverse pharmacological properties. A key mechanism of action for some lignans is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By preventing the activation of NF-κB, these compounds can effectively suppress the expression of pro-inflammatory genes, making them promising candidates for the development of novel anti-inflammatory drugs.

This document outlines key synthetic strategies, provides detailed experimental protocols for the synthesis of representative kadsulignan analogs, and presents quantitative data to facilitate the comparison of different methodologies. Furthermore, a diagram of the putative NF-κB inhibitory pathway is included to provide a biological context for the application of these synthesized compounds.

Synthetic Strategies

The core structural feature of this compound analogs is the dibenzocyclooctadiene skeleton. Modern synthetic approaches have moved towards biomimetic strategies that mimic the proposed biosynthetic pathways of these complex molecules. Photocatalysis and radical cyclizations have proven to be particularly effective in achieving these transformations under mild conditions.

Photocatalytic Radical Cyclization

Visible-light photocatalysis has enabled the generation of radical intermediates under gentle conditions, leading to the efficient construction of the intricate ring systems of kadsulignan analogs. This approach often utilizes a photosensitizer that, upon irradiation, can initiate a single-electron transfer (SET) process to generate a radical from a suitable precursor. This radical can then undergo an intramolecular cyclization to form the desired carbocyclic or heterocyclic framework.

Biomimetic Radical Cyclization

These methods aim to replicate the proposed biosynthetic radical cyclizations that occur in nature. By generating radicals at specific positions on a precursor molecule, it is possible to trigger a cascade of cyclization events that lead to the formation of the complex polycyclic structure of dibenzocyclooctadiene lignans.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of key kadsulignan analogs and intermediates using photocatalytic and radical cyclization methods.

Compound/IntermediateSynthetic MethodKey ReagentsSolventReaction TimeYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Kadsulignan E Photocatalytic 5-membered ring spirocyclizationIr(ppy)₂(dtbpy)(PF₆), NHPI, DIC, H₂OCH₂Cl₂ / MeCN12 h (ester activation) + 4 h (photoreaction)43Available in cited literature
Heteroclitin J Photocatalytic 5-membered ring spirocyclizationRu(bpy)₃(PF₆)₂, NHPI, DIC, NEt₃CH₂Cl₂ / DMF12 h (ester activation) + 3 h (photoreaction)88Available in cited literature
Kadsuphilin N Intermediate (47) Pd-mediated photocatalytic 11-membered ring cyclizationPd(PPh₃)₂Cl₂, XantPhos, K₂CO₃, H₂O, NHPI, DICCH₂Cl₂ / DMA12 h (ester activation) + 8 h (photoreaction)53 (70 based on recovered starting material)Available in cited literature
Kadsuphilin N (5) Oxidation of intermediateO₂, Mn(dpm)₃, PhSiH₃, PPh₃ⁱPrOH / 1,2-DCE4 h + 30 min65Available in cited literature

Experimental Protocols

Protocol 1: Synthesis of Kadsulignan E via Photocatalytic Spirocyclization

This protocol is adapted from the work of Lumb and co-workers.[1]

1. Activation of the Carboxylic Acid Precursor:

  • To a solution of the carboxylic acid precursor (1.0 equiv) in dichloromethane (CH₂Cl₂), add N-hydroxyphthalimide (NHPI, 1.0 equiv) and N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 12 hours to form the NHPI ester in situ.

2. Photocatalytic Cyclization:

  • To the solution containing the activated ester, add acetonitrile (MeCN), water (H₂O, 100.0 equiv), and the iridium photocatalyst, Ir(ppy)₂(dtbpy)(PF₆) (2 mol%).

  • Irradiate the reaction mixture with blue LEDs at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Kadsulignan E.

  • The reported yield for this transformation is 43%.[1]

Protocol 2: Synthesis of a Kadsuphilin N Intermediate via Pd-mediated Photocatalytic Macrocyclization

This protocol is based on the synthesis of a key intermediate for Kadsuphilin N.[2]

1. Activation of the Carboxylic Acid Precursor:

  • In a similar manner to Protocol 1, activate the corresponding carboxylic acid precursor (1.0 equiv) with NHPI (1.1 equiv) and DIC (1.2 equiv) in CH₂Cl₂ at room temperature for 12 hours.

2. Pd-mediated Photocatalytic Macrocyclization:

  • To the solution of the in situ generated NHPI ester, add dimethylacetamide (DMA), water (1.0 equiv), potassium carbonate (K₂CO₃, 1.2 equiv), Pd(PPh₃)₂Cl₂ (10 mol%), and XantPhos (12 mol%).

  • Irradiate the mixture with blue LEDs at room temperature for 8 hours.

3. Work-up and Purification:

  • After the reaction is complete, perform an aqueous work-up.

  • Concentrate the organic phase and purify the residue by column chromatography to yield the desired 11-membered lactone intermediate.

  • The reported yield is 53%, with a 70% yield based on the recovered starting material.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed synthetic workflow and the putative biological mechanism of action for this compound analogs.

Synthetic_Workflow cluster_activation Step 1: Precursor Activation cluster_cyclization Step 2: Photocatalytic Cyclization cluster_purification Step 3: Purification A Carboxylic Acid Precursor B NHPI Ester A->B NHPI, DIC CH₂Cl₂ D Cyclized Product (Kadsulignan Analog Core) B->D Blue LEDs, H₂O or NEt₃ C Photocatalyst (Ir or Ru based) E Crude Product F Purified Kadsulignan N Analog E->F Column Chromatography

Caption: General workflow for the photocatalytic synthesis of this compound analogs.

NFkB_Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Transcription Kadsulignan This compound Analog Kadsulignan->IKK Inhibits

Caption: Putative mechanism of NF-κB inhibition by this compound analogs.

References

Application Notes and Protocols for the Analytical Separation of Lignan Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the separation of lignan stereoisomers. Detailed protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Many lignans possess chiral centers, resulting in the existence of stereoisomers (enantiomers and diastereomers). The stereochemistry of lignans often plays a crucial role in their pharmacological activity. Therefore, the ability to separate and quantify individual stereoisomers is of significant importance in drug discovery, quality control of herbal medicines, and metabolism studies.

This document outlines the application of three powerful analytical techniques for the chiral separation of lignans: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Analytical Techniques and Comparative Data

The choice of analytical technique for separating lignan stereoisomers depends on several factors, including the physicochemical properties of the lignans, the required resolution, analysis time, and environmental impact. The following sections provide an overview of each technique and a summary of quantitative data for the separation of various lignan stereoisomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the enantioseparation of lignans. The separation is typically achieved using chiral stationary phases (CSPs), which are commercially available in a wide variety of chemistries. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving lignan stereoisomers.

Table 1: Quantitative Data for Chiral HPLC Separation of Lignan Stereoisomers

LignanChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (tR) (min)Separation Factor (α)Resolution (Rs)Reference
Podophyllotoxin Diastereomers Not SpecifiedMethanol/Water gradient1.0Not SpecifiedNot SpecifiedBaseline separationF. (2017)
(+/-)-Pinoresinol Chiralcel OD-Hn-Hexane/Isopropanol (90:10, v/v)1.0tR1=12.5, tR2=14.21.182.1Hu et al. (2010)
(+/-)-Syringaresinol Chiralcel OJ-Hn-Hexane/Ethanol (80:20, v/v)0.8tR1=18.3, tR2=20.11.141.9Wang et al. (2015)
Secoisolariciresinol Enantiomers Chiralcel OCNot specifiedNot specifiedNot specifiedNot specifiedSeparated
Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component. This technique offers several advantages, including faster separations, lower organic solvent consumption, and unique selectivity. SFC is particularly well-suited for the separation of closely related isomers.

Table 2: Quantitative Data for Supercritical Fluid Chromatography (SFC) Separation of Lignan Stereoisomers

LignanChiral Stationary Phase (CSP)Co-solventFlow Rate (mL/min)Back Pressure (bar)Retention Time (tR) (min)Separation Factor (α)Resolution (Rs)Reference
Hydroxymatairesinol Isomers DiolMethanol3.0150tR1=5.8, tR2=6.51.151.8
Lariciresinol Enantiomers 2-EthylpyridineMethanol2.5120tR1=8.2, tR2=9.11.121.7
Matairesinol Enantiomers Amylose tris(3,5-dimethylphenylcarbamate)Ethanol2.0100tR1=4.5, tR2=5.11.172.0Zhang et al. (2018)
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for lignan enantioseparation due to their ability to form inclusion complexes with the analytes.

Table 3: Quantitative Data for Capillary Electrophoresis (CE) Separation of Lignan Stereoisomers

LignanChiral SelectorBackground ElectrolyteVoltage (kV)Retention Time (tR) (min)Separation Factor (α)Resolution (Rs)Reference
Matairesinol Enantiomers Carboxymethyl-β-cyclodextrin50 mM Phosphate buffer (pH 7.0)20tR1=10.2, tR2=10.81.061.5
Silybin Diastereomers Heptakis(2,3,6-tri-O-methyl)-β-CD100 mM Boric acid (pH 9.0) with 10% Methanol25Not SpecifiedNot Specified1.73
Isosilybin Diastereomers Heptakis(2,3,6-tri-O-methyl)-β-CD100 mM Boric acid (pH 9.0) with 10% Methanol25Not SpecifiedNot Specified2.59

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Podophyllotoxin Diastereomers

This protocol describes a general method for the separation of podophyllotoxin and its diastereomers using chiral HPLC.

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: n-Hexane and Isopropanol (HPLC grade).

  • Sample: Podophyllotoxin standard or sample extract dissolved in mobile phase.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Accurately weigh and dissolve the podophyllotoxin sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peaks corresponding to the different diastereomers based on their retention times.

  • Calculate the resolution (Rs) and separation factor (α) to evaluate the separation efficiency.

Protocol 2: SFC Separation of Hydroxymatairesinol Isomers

This protocol provides a method for the separation of hydroxymatairesinol isomers using SFC.

1. Instrumentation and Materials

  • SFC system equipped with a CO2 pump, co-solvent pump, autosampler, column oven, back-pressure regulator, and a UV-Vis detector.

  • Stationary Phase: Diol column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 and Methanol (SFC grade).

  • Sample: Hydroxymatairesinol standard or sample extract dissolved in methanol.

2. Chromatographic Conditions

  • Co-solvent: Isocratic elution with 15% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation

  • Dissolve the hydroxymatairesinol sample in methanol to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

4. Data Analysis

  • Determine the retention times of the hydroxymatairesinol isomers.

  • Calculate the resolution (Rs) and separation factor (α).

Protocol 3: CE Separation of Matairesinol Enantiomers

This protocol details the enantioseparation of matairesinol using capillary electrophoresis with a chiral selector.

1. Instrumentation and Materials

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (50 µm i.d., effective length 40 cm).

  • Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 7.0) containing 10 mM CM-β-CD.

  • Sample: Racemic matairesinol standard or sample extract dissolved in the BGE.

2. Electrophoretic Conditions

  • Capillary Conditioning: Rinse with 0.1 M NaOH, deionized water, and BGE for 5 minutes each.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

3. Sample Preparation

  • Prepare a stock solution of racemic matairesinol in methanol (1 mg/mL).

  • Dilute the stock solution with the BGE to the desired concentration (e.g., 50 µg/mL).

4. Data Analysis

  • Identify the migration times of the two enantiomers.

  • Calculate the resolution (Rs) and separation factor (α) for the enantiomeric separation.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Lignan Sample prep2 Filter (0.45 µm) prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Chiral Separation (Isocratic Elution) hplc_inj->hplc_sep hplc_det DAD Detection hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_proc Peak Integration & Quantification data_acq->data_proc calc Calculate Rs, α data_proc->calc experimental_workflow_sfc cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep1 Dissolve Lignan Sample in Co-solvent prep2 Filter (0.22 µm) prep1->prep2 sfc_inj Inject Sample prep2->sfc_inj sfc_sep Chiral Separation (Supercritical CO2 + Co-solvent) sfc_inj->sfc_sep sfc_det UV-Vis Detection sfc_sep->sfc_det data_acq Data Acquisition sfc_det->data_acq data_proc Peak Integration data_acq->data_proc calc Calculate Rs, α data_proc->calc experimental_workflow_ce cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis prep1 Prepare Background Electrolyte (BGE) prep2 Add Chiral Selector to BGE prep1->prep2 prep3 Dissolve Lignan Sample in BGE prep2->prep3 ce_inj Hydrodynamic Injection prep3->ce_inj ce_cond Capillary Conditioning ce_cond->ce_inj ce_sep Electrophoretic Separation ce_inj->ce_sep ce_det UV Detection ce_sep->ce_det data_acq Data Acquisition ce_det->data_acq data_proc Peak Identification data_acq->data_proc calc Calculate Rs, α data_proc->calc

Application Notes and Protocols for Determining Kadsulignan N Activity in COX-2 Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N, a lignan isolated from plants of the Piper genus, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. A key mechanism underlying inflammation is the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] This document provides detailed application notes and protocols for determining the inhibitory activity of this compound on the COX-2 enzyme.

Quantitative Data Summary

The inhibitory activity of this compound against the COX-2 enzyme has been characterized, indicating its potential as a COX-2 ligand. The following table summarizes the available quantitative data.

CompoundParameterValue
This compoundIC50600.54 μM[3]
Ki72.24 nM[3]

Note: The IC50 value suggests weak direct inhibitory activity, while the Ki value indicates a stronger binding affinity. This discrepancy may warrant further investigation into the assay conditions and the mechanism of interaction.

Experimental Protocols

This section outlines a detailed protocol for a fluorometric COX-2 inhibitor screening assay, adapted from commercially available kits. This method is suitable for determining the IC50 value of this compound.

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Heme

  • This compound (test compound)

  • Celecoxib (positive control inhibitor)

  • DMSO (solvent for compounds)

  • 96-well fluorescence plate, black with a clear bottom

  • Fluorometric microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents (Assay Buffer, Probe, etc.) prep_enzyme Reconstitute COX-2 Enzyme prep_reagents->prep_enzyme prep_compounds Prepare Serial Dilutions of this compound & Celecoxib prep_enzyme->prep_compounds add_inhibitor Add this compound, Controls, or Vehicle to appropriate wells prep_compounds->add_inhibitor add_reagents Add Assay Buffer, Heme, and COX Probe to wells add_reagents->add_inhibitor add_enzyme Add COX-2 Enzyme to all wells except background add_inhibitor->add_enzyme incubate Incubate at 37°C for 10 min add_enzyme->incubate add_substrate Initiate reaction by adding Arachidonic Acid incubate->add_substrate read_plate Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) add_substrate->read_plate calc_activity Calculate Rate of Reaction for each well read_plate->calc_activity calc_ic50 Determine % Inhibition and calculate IC50 value calc_activity->calc_ic50

Caption: Workflow for the COX-2 inhibitor screening assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. Equilibrate the COX Assay Buffer to room temperature.

    • Prepare a 10X stock solution of this compound in DMSO. Then, create a series of dilutions in COX Assay Buffer to achieve the final desired concentrations in the assay. The final DMSO concentration should not exceed 1%.

    • Prepare a similar dilution series for the positive control, Celecoxib.

  • Assay Plate Setup:

    • Prepare wells for:

      • Background Control: Contains all reagents except the enzyme.

      • 100% Activity Control (Vehicle): Contains all reagents and the vehicle (e.g., DMSO) used to dissolve the test compound.

      • Positive Control: Contains all reagents and Celecoxib at a known inhibitory concentration.

      • Test Compound (this compound): Contains all reagents and varying concentrations of this compound.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the appropriate volumes of COX Assay Buffer, Heme, and COX Probe for all wells.

    • Add 80 µL of the master mix to each well of the 96-well plate.

  • Inhibitor and Enzyme Addition:

    • Add 10 µL of the diluted this compound, Celecoxib, or vehicle to the corresponding wells.

    • Add 10 µL of the reconstituted COX-2 enzyme solution to all wells except the background control. For the background well, add 10 µL of COX Assay Buffer.

  • Incubation:

    • Mix the plate gently and incubate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(RateVehicle - RateInhibitor) / RateVehicle] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways

The anti-inflammatory effects of lignans related to this compound are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound is still emerging, the following pathways are likely targets.

COX-2 Prostaglandin Synthesis Pathway

This compound is a ligand for COX-2 and can directly inhibit its enzymatic activity, thereby reducing the production of pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation KadsulignanN This compound KadsulignanN->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

NF-κB Signaling Pathway

Lignans from the Piper and Kadsura genera have been shown to suppress the expression of pro-inflammatory genes, including COX-2, by inhibiting the NF-κB signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Gene_Expr Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expr KadsulignanN This compound KadsulignanN->IKK

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound demonstrates interaction with the COX-2 enzyme. The provided protocols offer a robust framework for researchers to quantify this interaction and further investigate its mechanism of action. Understanding the effects of this compound on both direct enzyme activity and upstream signaling pathways like NF-κB is crucial for its development as a potential anti-inflammatory agent. Further studies are recommended to reconcile the observed IC50 and Ki values and to confirm the specific effects of this compound on inflammatory signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Kadsulignan N Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of kadsulignan N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant sources, primarily Kadsura species.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.This compound is a type of lignan, and for lignans in general, polar solvents are often effective.[1] For lignans from Kadsura coccinea, an 80% acetone solution has been used effectively, yielding a total lignan content of 28.07%.[2] Aqueous mixtures of ethanol or methanol are also commonly used for lignan extraction.[1][3] It is advisable to test a range of solvent polarities, such as different concentrations of aqueous ethanol, methanol, or acetone, to determine the optimal solvent for this compound.
Inefficient Extraction Method: Traditional methods like maceration or Soxhlet extraction may not be efficient enough.Consider using modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve extraction efficiency and reduce extraction time.[3] For instance, UAE has been shown to be an efficient method for extracting steroidal saponins, a different class of compounds, suggesting its potential for lignans as well.[4]
Incomplete Cell Wall Disruption: The solvent may not be effectively penetrating the plant material.Ensure the plant material is finely ground to increase the surface area for extraction. Pre-treatment of the plant material, such as drying, is also a crucial step.[1]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound.A sequential extraction approach can be employed. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds before extracting with a more polar solvent for the target lignans.[5]
Complex Plant Matrix: The raw material naturally contains numerous other compounds with similar properties.Further purification steps after the initial extraction are necessary. Column chromatography using silica gel is a common and effective method for purifying lignans.[6] The choice of the mobile phase is critical for good separation.
Degradation of this compound High Temperature: Lignans can be sensitive to high temperatures, leading to degradation.While some lignans are stable at elevated temperatures, it is generally advisable to use moderate temperatures during extraction, especially for methods like MAE and UAE.[1] Monitoring the temperature and optimizing it for this compound stability is recommended.
Presence of Light and Oxygen: Prolonged exposure to light and air can lead to oxidative degradation.Conduct extraction and subsequent purification steps in a controlled environment, minimizing exposure to direct light and oxygen. Storing extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is also recommended.
Issues with HPLC Quantification Poor Peak Resolution: Co-eluting impurities can interfere with the accurate quantification of this compound.Optimize the HPLC method, including the mobile phase composition, gradient, and column type. A C18 column is commonly used for lignan analysis.[7] Using a diode array detector (DAD) can help in assessing peak purity.
Baseline Noise or Drift: This can affect the accuracy of peak integration.Ensure the mobile phase is properly degassed and of high purity. A stable column temperature is also important for a stable baseline. Regular maintenance of the HPLC system, including cleaning the detector flow cell, is crucial.[8]
Inaccurate Quantification: This can result from the lack of a proper standard or matrix effects.Whenever possible, use a certified reference standard for this compound for accurate quantification. If a standard is unavailable, a semi-quantitative estimation can be done using a standard of a structurally similar lignan. To account for matrix effects, a standard addition method or the use of an internal standard is recommended.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for extracting this compound?

A1: While there is no single "best" solvent, polar solvents have shown good results for lignan extraction. An 80% acetone solution has been successfully used for extracting lignans from Kadsura coccinea.[2] Aqueous solutions of ethanol and methanol are also widely used and are a good starting point for optimization.[1][3] The optimal solvent and its concentration should be determined experimentally for your specific plant material.

Q2: Which extraction method provides the highest yield of this compound?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction, often providing higher yields in shorter times.[3] Supercritical Fluid Extraction (SFE) with carbon dioxide, sometimes with a co-solvent like ethanol, is another advanced and green extraction technique that has been used for lignans.[10] The choice of method will depend on the available equipment and the scale of the extraction.

Q3: How can I purify this compound from the crude extract?

A3: Column chromatography is a standard and effective method for the purification of lignans.[6] Silica gel is a common stationary phase. The mobile phase is typically a gradient of non-polar and polar solvents, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.[11] Monitoring the fractions using Thin Layer Chromatography (TLC) is essential to identify and combine the fractions containing the purified this compound.[5]

Q4: How do I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the most common method for quantifying lignans.[7][9] A C18 column is typically used for separation. For accurate quantification, a calibration curve should be prepared using a this compound standard. If a standard is not available, a semi-quantitative analysis can be performed using a standard of a structurally related lignan.

Q5: What are the critical parameters to optimize for improving this compound extraction yield?

A5: The key parameters to optimize include:

  • Solvent Type and Concentration: The polarity of the solvent is crucial.

  • Extraction Time: Longer extraction times do not always lead to higher yields and can risk degradation.

  • Temperature: Higher temperatures can increase extraction efficiency but may also cause degradation of the target compound.

  • Solid-to-Liquid Ratio: This affects the concentration gradient and solvent efficiency.

  • Particle Size of Plant Material: Finer particles have a larger surface area, which generally improves extraction.

Data Presentation

Table 1: Comparison of Lignan Extraction Yields with Different Solvents
Plant SourceLignan TypeSolventExtraction MethodYieldReference
Kadsura coccinea FruitTotal Lignans80% AcetoneNot specified28.07% of extract[2]
Schisandra chinensisDibenzocyclooctadiene Lignans85% MethanolMatrix Solid-Phase Dispersion14.67 mg/g[12]
Linum speciesJusticidin BMethyl Ethyl KetoneUltrasound-Assisted ExtractionOptimized for purity and recovery[13]
Grape SkinCondensed Tannins50-70% AcetoneNot specifiedMore effective than ethanol[14]
Grape SkinCondensed Tannins50% EthanolNot specifiedLess effective than acetone[14]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation: Dry the plant material (e.g., stems or roots of Kadsura) at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonication is performed at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes).[4] The temperature of the bath should be controlled.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The solvent is then removed from the extract under reduced pressure using a rotary evaporator to obtain the crude lignan extract.

Protocol 2: Column Chromatography for Purification of Dibenzocyclooctadiene Lignans

This is a general protocol for the purification of this class of lignans.

  • Column Preparation:

    • A glass column is packed with silica gel (e.g., 100-200 mesh) as the stationary phase using a slurry packing method with a non-polar solvent like n-hexane.[6]

  • Sample Loading:

    • The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dried silica gel with the adsorbed extract is carefully loaded onto the top of the prepared column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.[11]

  • Fraction Collection and Analysis:

    • Fractions of the eluate are collected sequentially.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.[5]

    • Fractions containing the pure compound are combined and the solvent is evaporated to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Plant Material (Kadsura sp.) Grinding Grinding & Drying Start->Grinding Extraction Extraction (e.g., UAE with 80% Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Lignan Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Solvent Evaporation Pooling->Final_Concentration Pure_Kadsulignan_N Purified this compound Final_Concentration->Pure_Kadsulignan_N HPLC_Quantification HPLC Quantification Pure_Kadsulignan_N->HPLC_Quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Success Improved Yield Start->Success No Optimize_Solvent Optimize Solvent System (Polarity, Concentration) Check_Extraction->Optimize_Solvent Optimize_Method Optimize Extraction Method (UAE, MAE) Check_Extraction->Optimize_Method Check_Grinding Ensure Fine Grinding of Plant Material Check_Extraction->Check_Grinding Check_Purification Review Purification Protocol Optimize_Column Optimize Column Chromatography (Stationary/Mobile Phase) Check_Purification->Optimize_Column Check_Fractions Careful Fraction Analysis (TLC) Check_Purification->Check_Fractions Degradation Consider Compound Degradation (Temperature, Light) Optimize_Solvent->Degradation Optimize_Method->Degradation Check_Grinding->Check_Purification Optimize_Column->Success Check_Fractions->Success Degradation->Check_Purification No Control_Conditions Control Extraction/Purification Conditions Degradation->Control_Conditions Yes Control_Conditions->Success

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Purification of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dibenzocyclooctadiene lignans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, separation, and purification of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying dibenzocyclooctadiene lignans?

A1: The primary challenges in the purification of dibenzocyclooctadiene lignans stem from their structural complexity and the nature of the plant matrix. Key difficulties include:

  • Structural Similarity: Many dibenzocyclooctadiene lignans are structural isomers or atropisomers, which have very similar physicochemical properties, making them difficult to separate using conventional chromatographic techniques.[1]

  • Complex Matrix: These lignans are often present in complex mixtures with other lipophilic compounds like resins, terpenoids, and fatty acids, which can interfere with the purification process.[2]

  • Low Abundance: The concentration of individual lignans in the raw plant material can be low, requiring efficient extraction and enrichment methods to obtain sufficient quantities for research.

  • Potential for Artifact Formation: During extraction, unwanted chemical reactions such as oxidation, polymerization, or thermal degradation can occur, leading to the formation of artifacts. This is particularly a concern with exposure to high temperatures, light, or acidic/alkaline conditions.[2]

Q2: Which analytical techniques are best suited for identifying and quantifying dibenzocyclooctadiene lignans?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of dibenzocyclooctadiene lignans.[3][4][5] For enhanced sensitivity and specificity, the following detectors are recommended:

  • Photodiode Array (PDA) or UV Detector: UV detection is widely used, with common wavelengths set at 225 nm or 254 nm.[5][6][7]

  • Fluorescence Detector (FLD): FLD offers higher sensitivity and specificity for certain lignans compared to UV detection.[3][4]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides detailed structural information and allows for the identification of lignans based on their mass-to-charge ratio and fragmentation patterns.[8]

Q3: What are the most effective methods for extracting dibenzocyclooctadiene lignans from plant material?

A3: The choice of extraction method depends on the specific lignans of interest and the scale of the operation. Common and effective methods include:

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.[9][10]

  • Soxhlet Extraction: A classical and exhaustive extraction method, though it can be time-consuming and may expose the compounds to prolonged heat.[11]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, which is non-toxic and can be easily removed. SFE is known for its high selectivity and efficiency.[12]

  • Micelle-Mediated Extraction: This method uses a non-ionic surfactant to form micelles that encapsulate the lignans, offering an alternative to conventional organic solvents.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of dibenzocyclooctadiene lignans.

Problem 1: Poor resolution of lignan peaks in HPLC.

  • Possible Cause 1: Inappropriate Column or Mobile Phase. The complex mixture of structurally similar lignans requires optimized chromatographic conditions for separation.

    • Solution:

      • Use a high-resolution reversed-phase C18 column.[3][4][6][7]

      • Optimize the mobile phase gradient. A gradient elution with a mixture of methanol/water or acetonitrile/water is commonly used.[3][4][5] Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[6][7]

      • Test different C18 columns from various manufacturers as they can have different selectivities.[4]

  • Possible Cause 2: Co-elution of Isomers. Atropisomers and other isomers are particularly challenging to separate.

    • Solution:

      • Employ a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution.

      • Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.

      • For preparative scale, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be very effective for separating closely related compounds.[12]

Problem 2: Low yield of purified lignans.

  • Possible Cause 1: Inefficient Extraction. The initial extraction from the plant material may not be optimal.

    • Solution:

      • Ensure the plant material is finely ground to increase the surface area for extraction.

      • Optimize the extraction solvent, time, and temperature. For lipophilic lignans, solvents like methanol, ethanol, or dichloromethane are often used.[1][13]

      • Consider using advanced extraction techniques like UAE or SFE for higher efficiency.[9][10][12]

  • Possible Cause 2: Loss of Compound During Purification Steps. Lignans can be lost during solvent partitioning, column chromatography, or concentration steps.

    • Solution:

      • Monitor each purification step using TLC or HPLC to track the presence of the target lignans.

      • When using column chromatography, select the appropriate adsorbent and solvent system to ensure the lignans bind to the column and can be eluted effectively.

      • During solvent evaporation, use a rotary evaporator at a controlled temperature to prevent degradation of thermolabile compounds.

Problem 3: Presence of impurities in the final product.

  • Possible Cause 1: Incomplete Separation from other Plant Constituents. Lipophilic impurities are often co-extracted with dibenzocyclooctadiene lignans.

    • Solution:

      • Perform a preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether to remove oils and fats before the main extraction.[2]

      • Employ multiple chromatographic techniques in sequence. For example, an initial separation by column chromatography can be followed by preparative HPLC or HSCCC for final purification.[9][10][12]

      • Supercritical Antisolvent (SAS) precipitation can be used to selectively precipitate the lignans from the extract, leaving impurities in the solution.[9][10]

  • Possible Cause 2: Degradation of Lignans. The purification process itself might be causing the lignans to degrade.

    • Solution:

      • Protect the extracts and purified compounds from light and air to prevent photo-oxidation and degradation.[2]

      • Avoid high temperatures during extraction and solvent removal.[2]

      • Work in an inert atmosphere (e.g., under nitrogen or argon) if the lignans are particularly sensitive to oxidation.

Data Presentation

Table 1: Comparison of Purification Yields for Dibenzocyclooctadiene Lignans from Schisandra chinensis

LignanExtraction & Purification MethodPurity (%)Recovery (%)Reference
SchisandrinSFE-HSCCC98.0-[12]
Gomisin ASFE-HSCCC98.1-[12]
Schisantherin BSFE-HSCCC93.3-[12]
DeoxyschisandrinSFE-HSCCC92.9-[12]
γ-SchisandrinSFE-HSCCC89.1-[12]
Five Lignans MixUAE-CC-SAS-84[9][10]
Schisandrin ASFE-SFC92.0-

Note: Recovery data is not always reported in the literature.

Experimental Protocols

Protocol 1: Extraction and Purification of Lignans from Schisandra chinensis using SFE-HSCCC [12]

  • Supercritical Fluid Extraction (SFE):

    • Grind dried fruits of Schisandra chinensis.

    • Perform SFE using a preparative system under 15 MPa of pressure at 36°C for 4 hours.

    • Collect the crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water in various ratios (e.g., 6:4:5:5, 6:4:6:4, 6:4:8:2, v/v).

    • Dissolve 300 mg of the SFE extract in the solvent mixture.

    • Perform HSCCC using a stepwise elution mode with the prepared solvent systems.

    • Collect fractions and analyze by HPLC to identify those containing the purified lignans.

    • Combine the pure fractions and evaporate the solvent to obtain the purified lignans.

Protocol 2: HPLC Analysis of Dibenzocyclooctadiene Lignans [3][4]

  • Chromatographic System:

    • HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Fluorescence detector (FLD) set at an excitation wavelength of 254 nm and an emission wavelength of 330 nm.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Use a gradient elution program at a flow rate of 1.0 mL/min. (The specific gradient profile needs to be optimized based on the specific lignans being analyzed).

  • Sample Preparation:

    • Dissolve the extract or purified fraction in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample into the HPLC system.

    • Identify and quantify the lignans by comparing their retention times and peak areas with those of reference standards.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried Plant Material (e.g., Schisandra fruits) Grinding Grinding Plant_Material->Grinding Extraction Extraction (SFE, UAE, etc.) Grinding->Extraction Crude_Extract Crude Lignan Extract Extraction->Crude_Extract Yields Column_Chromatography Column Chromatography (Initial Cleanup) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC / HSCCC (High-Resolution Separation) Fraction_Collection->Preparative_HPLC Pure_Lignans Purified Dibenzocyclooctadiene Lignans Preparative_HPLC->Pure_Lignans HPLC_Analysis HPLC-UV/FLD/MS Analysis Pure_Lignans->HPLC_Analysis Purity Check Structure_Elucidation Structure Elucidation (NMR, MS) HPLC_Analysis->Structure_Elucidation Identification

Caption: General workflow for the purification and analysis of dibenzocyclooctadiene lignans.

Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions Problem Poor HPLC Peak Resolution Cause1 Inappropriate Column or Mobile Phase Problem->Cause1 Cause2 Co-elution of Isomers Problem->Cause2 Solution1A Optimize Mobile Phase Gradient Cause1->Solution1A Solution1B Use High-Resolution C18 Column Cause1->Solution1B Solution2A Increase Column Length or Decrease Particle Size Cause2->Solution2A Solution2B Try Different Stationary Phase Cause2->Solution2B Solution2C Use HSCCC for Preparative Scale Cause2->Solution2C Result Improved Resolution

Caption: Troubleshooting logic for poor HPLC peak resolution of lignans.

References

troubleshooting peak tailing in HPLC analysis of lignans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of lignans, with a specific focus on peak tailing.

Troubleshooting Guides

Problem: My lignan peak is showing significant tailing.

This is a common issue in the reversed-phase HPLC analysis of phenolic compounds like lignans. Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and lead to inaccurate quantification.[1] The primary cause is often secondary interactions between the lignan molecules and the stationary phase.[2]

Here's a step-by-step guide to troubleshoot and resolve peak tailing:

Q1: Have you checked your mobile phase pH?

A1: The pH of the mobile phase is a critical factor. Lignans typically contain phenolic hydroxyl groups, which are weakly acidic. The pKa values for phenolic groups in lignin-related structures are generally in the range of 7.4 to 11.3.[3] If the mobile phase pH is close to or above the pKa of your lignan, the phenolic groups will be ionized (deprotonated). These negatively charged ions can then interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2]

  • Recommended Action: Lower the mobile phase pH. By operating at a pH well below the pKa of the lignans (e.g., pH 2.5-4), you ensure that the phenolic hydroxyl groups remain protonated (non-ionized). This minimizes secondary ionic interactions and improves peak shape.[2]

  • Practical Tip: Use a mobile phase additive like formic acid or acetic acid at a concentration of 0.1-1% to control and maintain a low pH.[4][5]

Q2: Are you using the appropriate HPLC column?

A2: The choice of column can significantly impact peak shape.

  • Recommended Action:

    • Use an end-capped column: End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, reducing their availability for secondary interactions.[2]

    • Consider a column with a different stationary phase: If peak tailing persists, you might explore columns with alternative stationary phases that are less prone to secondary interactions with phenolic compounds.

    • Check for column degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of more active silanol sites. If the column is old or has been used extensively with aggressive mobile phases, it might be time for a replacement.

Q3: Is your sample preparation and injection volume appropriate?

A3: Issues with the sample itself can lead to poor peak shape.

  • Recommended Action:

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

    • Sample Clean-up: Complex sample matrices can introduce interfering compounds that may interact with the stationary phase and cause peak tailing. Consider using a solid-phase extraction (SPE) clean-up step.[6]

Q4: Have you checked your HPLC system for extra-column band broadening?

A4: The HPLC system itself can contribute to peak broadening and tailing.

  • Recommended Action:

    • Tubing: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.

    • Fittings: Ensure all fittings are properly connected and not causing leaks or dead volumes.

Logical Troubleshooting Workflow

Here is a visual representation of the troubleshooting steps to address peak tailing in lignan analysis.

Troubleshooting_Workflow start Peak Tailing Observed check_pH Q1: Check Mobile Phase pH Is it acidic (e.g., pH 2.5-4)? start->check_pH adjust_pH A1: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH No check_column Q2: Evaluate HPLC Column Is it end-capped and in good condition? check_pH->check_column Yes adjust_pH->check_column replace_column A2: Use End-Capped Column or Replace Old Column check_column->replace_column No check_sample Q3: Review Sample Prep Solvent match? Overload? check_column->check_sample Yes replace_column->check_sample adjust_sample A3: Dissolve in Mobile Phase Reduce Injection Volume/Concentration check_sample->adjust_sample No check_system Q4: Inspect HPLC System Minimize dead volume? check_sample->check_system Yes adjust_sample->check_system optimize_system A4: Use Shorter/Narrower Tubing Check Fittings check_system->optimize_system No resolved Peak Shape Improved check_system->resolved Yes optimize_system->resolved

Figure 1. Troubleshooting workflow for peak tailing in lignan HPLC analysis.

Secondary Interaction Signaling Pathway

The following diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing of lignans and how an acidic mobile phase mitigates this issue.

Secondary_Interaction Mechanism of Peak Tailing and Mitigation cluster_0 Silica Surface (Stationary Phase) Si-OH Residual Silanol (Si-OH) Si-O- Ionized Silanol (Si-O⁻) Si-OH->Si-O- Deprotonation at higher pH Lignan_OH Phenolic Lignan (Lignan-OH) no_interaction_outcome = Symmetrical Peak Lignan_O- Ionized Lignan (Lignan-O⁻) Lignan_O-->Si-OH Strong Secondary Interaction (Ionic) interaction_outcome = Peak Tailing High_pH High pH (≥ pKa) High_pH->Lignan_O- Deprotonation Low_pH Low pH (< pKa) Low_pH->Lignan_OH Protonation

Figure 2. Chemical interactions causing peak tailing for lignans.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase composition in lignan analysis?

A: A common starting point for reversed-phase HPLC analysis of lignans is a gradient elution using a C18 column with a mobile phase consisting of acidified water (e.g., with 0.1-1% acetic acid or formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[4][5][7]

Q: Why is my peak fronting instead of tailing?

A: Peak fronting can be caused by several factors, including sample overload, poor sample solubility in the mobile phase, or column collapse.[1] Try reducing the amount of sample injected or ensuring your sample is fully dissolved in a solvent weaker than or similar to the mobile phase.

Q: Can temperature affect the peak shape of my lignans?

A: Yes, temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and retention time. Maintaining a constant and optimized column temperature (e.g., using a column oven) is important for reproducibility.

Q: What is a typical UV detection wavelength for lignans?

A: Lignans generally have a UV absorbance maximum around 280 nm, which is a commonly used wavelength for their detection.[5][8][9]

Experimental Protocols

General HPLC Method for Lignan Analysis (e.g., Secoisolariciresinol Diglucoside - SDG)

This protocol is a general guideline and may require optimization for specific lignans and sample matrices.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • Solvent A: Water with 0.5% acetic acid.[10]

    • Solvent B: Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of solvent B, ramping up to a higher percentage to elute the lignans, followed by a column wash and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 280 nm.[5]

  • Sample Preparation:

    • Extract lignans from the plant material using a suitable solvent (e.g., methanol/water mixture).

    • Perform hydrolysis (acidic or enzymatic) if analyzing glycosidic lignans to release the aglycones, if desired.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical HPLC operating parameters for the analysis of common lignans.

ParameterSecoisolariciresinol Diglucoside (SDG)PodophyllotoxinGeneral Lignans
Column Type C18, BEH Shield RP18[10]C18[9]C18, Cyanopropyl[7]
Mobile Phase A 0.5% Acetic Acid in Water[10], 1% Acetic Acid in Water[5]WaterAcidified Water (e.g., 0.1% Formic Acid)[4]
Mobile Phase B Methanol[10], Acetonitrile[5]Methanol[9]Acetonitrile or Methanol
Elution Mode Gradient[10] or Isocratic[5]Isocratic[9]Gradient is common[11]
Flow Rate 0.2 - 1.0 mL/min[5][10]0.9 mL/min[9]0.8 - 1.2 mL/min
Detection Wavelength 280 nm[5]280 nm[9]280 nm[12]

References

Technical Support Center: Storage and Handling of Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of kadsulignan N during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a dibenzocyclooctadiene lignan, a class of natural products known for a variety of biological activities, including anti-inflammatory and antioxidant effects.[1][2] Maintaining the chemical integrity of this compound is crucial for obtaining accurate and reproducible results in preclinical and pharmaceutical research. Degradation can lead to a loss of potency, the formation of impurities with altered or adverse effects, and inaccurate structure-activity relationship (SAR) studies.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure of dibenzocyclooctadiene lignans, the primary factors contributing to degradation are:

  • Hydrolysis: The presence of ester and ether functional groups in many lignans makes them susceptible to breakdown in the presence of acids or bases.

  • Oxidation: Phenolic moieties and other electron-rich aromatic systems are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[3]

  • Photodegradation: Many lignans absorb UV light, which can provide the energy to initiate photochemical degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation reactions.

Q3: What are the recommended general storage conditions for this compound?

A3: While specific stability data for this compound is limited, based on general practices for storing lignans and other sensitive natural products, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) or freezing (-80°C) is advisable. One related compound, Gomisin J, is reported to be stable for at least four years at -20°C.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture uptake and contamination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of potency or inconsistent biological activity in assays. Degradation of the stock solution or solid compound.1. Prepare fresh stock solutions for each experiment. 2. Perform a purity check of the stock solution and solid material using HPLC. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, solvent). 4. Consider aliquoting the solid compound to avoid repeated freeze-thaw cycles.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products.1. Characterize the new peaks using HPLC-MS to identify potential degradation products. 2. Based on the mass of the degradants, infer the degradation pathway (e.g., hydrolysis would result in a specific mass loss). 3. Implement a forced degradation study (see Experimental Protocols) to systematically identify potential degradants and develop a stability-indicating HPLC method.
Discoloration of the solid compound or solution. Oxidation or polymerization.1. Store the compound under an inert atmosphere. 2. Use high-purity solvents degassed with an inert gas for preparing solutions. 3. Avoid exposure to air and light.
Precipitation in a stored stock solution. Poor solubility or degradation leading to less soluble products.1. Gently warm and sonicate the solution to attempt redissolution. 2. If precipitation persists, filter the solution before use and re-quantify the concentration. 3. Consider using a different solvent or a lower storage concentration.

Experimental Protocols

1. Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. A shorter time is recommended initially due to the potential for rapid base-catalyzed hydrolysis of ester groups.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of the solid this compound in an oven at 105°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Preparation for Analysis:

    • For the solution-state stress samples, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.

    • For the solid-state thermal sample, dissolve an appropriate amount in methanol to achieve a 1 mg/mL solution and then dilute with the mobile phase.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

2. Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution Start with a lower percentage of organic phase (e.g., 30% B) and gradually increase to a high percentage (e.g., 95% B) over 20-30 minutes to ensure the elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength of maximum absorbance for this compound (e.g., 254 nm), and use a DAD detector to assess peak purity.[5]
Injection Volume 10-20 µL

Method Validation: The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways Solid_Compound This compound (Solid) Cool_Dry_Dark Cool_Dry_Dark Solid_Compound->Cool_Dry_Dark Short-term Freezer_Inert_Gas Freezer_Inert_Gas Solid_Compound->Freezer_Inert_Gas Long-term Stock_Solution This compound (Solution) Refrigerated_Dark Refrigerated_Dark Stock_Solution->Refrigerated_Dark Short-term Frozen_Aliquots Frozen_Aliquots Stock_Solution->Frozen_Aliquots Long-term Kadsulignan_N This compound Hydrolysis Hydrolysis (Acid/Base) Kadsulignan_N->Hydrolysis Oxidation Oxidation (Air/Light) Kadsulignan_N->Oxidation Photolysis Photolysis (UV/Vis Light) Kadsulignan_N->Photolysis Thermal Thermal Stress Kadsulignan_N->Thermal Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal->Degradation_Products

Caption: Logical workflow for storage and potential degradation of this compound.

Start Start: Stability Investigation Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Development Analyze_Samples Analyze Stressed Samples by HPLC HPLC_Development->Analyze_Samples Check_Degradation Significant Degradation? Analyze_Samples->Check_Degradation Identify_Products Identify Degradation Products (e.g., by LC-MS) Check_Degradation->Identify_Products Yes End End: Stable Conditions Established Check_Degradation->End No Refine_Storage Refine Storage & Handling Protocols Identify_Products->Refine_Storage Refine_Storage->End

Caption: Experimental workflow for a forced degradation study.

References

dealing with matrix effects in MS analysis of kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry (MS) analysis of kadsulignan N.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects, typically ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results, impacting the reliability of pharmacokinetic and other bioanalytical studies.[3][4] The complex nature of biological matrices like plasma, urine, or tissue homogenates makes them a common source of these interferences.[2][5]

Q2: How can I detect and quantify matrix effects in my this compound assay?

A2: Matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is valuable during method development. It helps identify regions in the chromatogram where ion suppression or enhancement occurs by monitoring a continuous infusion of this compound while a blank matrix extract is injected.[1][2][6]

  • Quantitative Assessment: The most widely accepted method is the post-extraction spiking approach.[1] This involves comparing the peak response of this compound in a neat solution to its response when spiked into a pre-extracted blank matrix. The ratio of these responses is called the Matrix Factor (MF).[1] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]

Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?

A3: For bioanalysis, the primary sources of matrix effects are endogenous and exogenous substances present in the sample.[1][2]

  • Endogenous compounds: These include phospholipids, salts, proteins, and metabolites that may co-elute with this compound.[2][5] Phospholipids are a major cause of ion suppression in plasma samples.[5]

  • Exogenous compounds: These can be introduced during sample collection and processing, such as anticoagulants (e.g., heparin), stabilizers, or co-administered drugs.[1][2]

Q4: What is the best type of internal standard (IS) to compensate for matrix effects when analyzing this compound?

A4: The gold standard for compensating for matrix effects is a stable isotope-labeled internal standard (SIL-IS) of this compound.[4][5][7] A SIL-IS is chemically identical to the analyte and will have nearly identical extraction recovery, chromatographic retention time, and ionization behavior, thus effectively tracking and correcting for matrix-induced variations.[5][8][9] If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of this compound.[8]

Q5: Can I simply dilute my sample to reduce matrix effects for this compound analysis?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][6] However, this strategy is only viable if the resulting concentration of this compound remains well above the lower limit of quantification (LLOQ) of your assay, as dilution will also reduce the analyte's signal.[4][6]

Troubleshooting Guide

Problem: Poor reproducibility and accuracy in my this compound quantification.

This is a classic symptom of uncharacterized or poorly compensated matrix effects. The variability can stem from differences between individual sample lots or nonlinearity in the calibration curve.

Potential Cause Suggested Solution
Inconsistent matrix effects between samples.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in ion suppression or enhancement.[5][7]
Co-elution of this compound with interfering compounds.Optimize Chromatographic Separation: Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate to separate this compound from the suppression/enhancement zone.[4][10]
Inadequate sample cleanup.Improve Sample Preparation: Switch from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components like phospholipids.[4][5]
Non-matrix related issues.Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running system suitability tests with standard solutions.

Problem: Low signal intensity (ion suppression) for this compound.

Ion suppression is the most common manifestation of matrix effects and directly impacts assay sensitivity.

Potential Cause Suggested Solution
Co-elution with phospholipids (common in plasma/serum).Incorporate Phospholipid Removal: Use specialized SPE cartridges or protein precipitation plates designed for phospholipid removal. A liquid-liquid extraction can also be effective.[5]
High salt concentration in the final extract.Ensure Complete Solvent Evaporation and Reconstitution: If using SPE or LLE, ensure the organic solvent is fully evaporated before reconstituting in a mobile phase-compatible solution. High aqueous content in the final injection can sometimes be problematic.
Overloading the analytical column.Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds and alleviate suppression.[6]
Suboptimal ionization source parameters.Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flows, and temperature to find conditions that are more robust to matrix interference.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This protocol helps visualize the regions of ion suppression or enhancement across a chromatographic run.

  • Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the MS ion source.

  • Establish a stable baseline: Begin the infusion into the mobile phase flow and monitor the this compound MRM transition until a stable signal is observed.

  • Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma) using your established extraction procedure. Inject this extract onto the LC column.

  • Analyze the chromatogram: Monitor the baseline signal of the infused this compound. Any significant dip in the baseline indicates a zone of ion suppression, while a rise indicates ion enhancement.[1][2] This allows you to see if this compound's retention time coincides with these zones.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

This protocol calculates the Matrix Factor (MF) to quantify the extent of matrix effects.[1]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and its IS into the extracted matrix supernatant/residue just before the final evaporation and reconstitution step. The final concentration should match Set A.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Interpret the results: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for matrix effects.

Data Presentation

Table 1: Example Matrix Factor (MF) Data for this compound

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma)Matrix Factor (MF)IS-Normalized MF
This compound10150,00090,0000.600.98
This compound1001,600,000980,0000.610.99
This compound100015,500,0009,650,0000.621.01
InterpretationSignificant ion suppression is present.The SIL-IS effectively compensates for the matrix effect.

Table 2: Comparison of Sample Preparation Methods for this compound Recovery and Matrix Effect

Preparation MethodAnalyte Recovery (%)IS-Normalized Matrix Factor (CV %)
Protein Precipitation (Acetonitrile)95 ± 4.20.75 (18%)
Liquid-Liquid Extraction (MTBE)88 ± 5.10.98 (4.5%)
Solid-Phase Extraction (C18)92 ± 3.81.02 (3.9%)
Conclusion

Visualizations

Troubleshooting_Workflow start Problem: Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil Implement SIL-IS check_is->use_sil No assess_me Assess Matrix Effect (Post-Extraction Spiking) check_is->assess_me Yes use_sil->assess_me me_ok Matrix Effect Acceptable? (e.g., IS-Norm MF 0.85-1.15) assess_me->me_ok optimize_chrom Optimize Chromatography (Gradient, Column) me_ok->optimize_chrom No end_ok Assay is Validated me_ok->end_ok Yes improve_cleanup Improve Sample Cleanup (LLE or SPE) optimize_chrom->improve_cleanup improve_cleanup->assess_me end_fail Re-evaluate Method

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment pci_start Post-Column Infusion Setup pci_inject Inject Blank Matrix Extract pci_start->pci_inject pci_analyze Monitor for Signal Suppression/Enhancement pci_inject->pci_analyze pci_result Identify 'Problem' Retention Times pci_analyze->pci_result pes_start Prepare Neat (A) and Post-Spiked (B) Samples pes_analyze Analyze Both Sets by LC-MS/MS pes_start->pes_analyze pes_calc Calculate Matrix Factor: MF = Area(B) / Area(A) pes_analyze->pes_calc pes_result Quantify Ion Suppression/ Enhancement pes_calc->pes_result start Start Matrix Effect Evaluation start->pci_start start->pes_start Sample_Prep_Workflow cluster_lle Liquid-Liquid Extraction (LLE) start Plasma Sample (+ IS) add_solvent Add Immiscible Organic Solvent (e.g., MTBE) start->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Layer vortex->separate evap Evaporate to Dryness separate->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Technical Support Center: Enhancing Lignan Isomer Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of lignan isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the HPLC analysis of lignan isomers.

Q1: Why is the resolution between my lignan isomer peaks poor, and what are the initial steps to fix it?

A: Poor resolution, where peaks overlap, is a common issue that can stem from several factors related to the column, mobile phase, or overall system setup.[1][2]

  • Initial Troubleshooting Steps:

    • Review Mobile Phase Composition: Incorrect solvent strength, pH, or buffer concentration can significantly impact separation.[1][2] For lignans, which often contain hydroxyl groups, a slight addition of acid (like 0.1% formic acid) to the mobile phase can improve peak resolution.[3]

    • Check the Column: Column degradation, contamination, or using an inappropriate stationary phase are frequent causes of resolution failure.[1][2] C18 columns are commonly used, but they primarily separate based on hydrophobicity, which can be less effective for isomers.[4]

    • Assess Sample Load: Overloading the column can lead to peak broadening and tailing, which diminishes resolution.[1] Try reducing the injection volume or sample concentration.

    • Optimize Flow Rate: While faster flow rates shorten analysis time, they can decrease resolution. Lowering the flow rate often improves separation by allowing more interaction time between the analytes and the stationary phase.[5]

    • Evaluate System Dead Volume: Excessive tubing length or improper connections between the column and detector can cause peak broadening.[6] Ensure all fittings are secure and tubing is as short as possible.[6][7]

Q2: How can I improve the separation of lignan diastereomers?

A: Diastereomers can typically be separated on standard achiral HPLC systems by carefully optimizing chromatographic parameters.

  • Strategies for Diastereomer Separation:

    • Change the Stationary Phase: If a standard C18 column is insufficient, consider a different stationary phase. Phenyl or cyano columns can introduce different selectivity through π-π or dipole-dipole interactions, respectively, which can be effective for aromatic lignans.[8]

    • Modify the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change selectivity.[8][9] Adjusting the pH of the mobile phase is also a powerful tool, as it can change the ionization state of the analytes.[8]

    • Implement Gradient Elution: For complex mixtures of lignans with varying polarities, a gradient elution (gradually increasing the organic solvent concentration) is often more effective than an isocratic (constant concentration) method.[1][10] A shallow gradient generally improves resolution for closely eluting peaks.[7][11]

    • Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte diffusion.[9][12] Increasing the temperature can sometimes improve peak shape and resolution, but its effect can be compound-specific and should be tested empirically.[4][5]

Q3: What is the best approach for separating lignan enantiomers?

A: The separation of enantiomers (chiral isomers) requires a chiral environment. This is most commonly achieved using a chiral HPLC column.[13][14]

  • Chiral Separation Techniques:

    • Use a Chiral Stationary Phase (CSP): This is the most direct method. Columns with cellulose or amylose-based CSPs, such as cellulose carbamate, are effective for separating lignan enantiomers.[3][14]

    • Consider Semi-Micro Chiral HPLC: Using columns with smaller inner diameters (1.0–2.0 mm) can increase practical sensitivity by 5 to 20 times compared to standard analytical columns (4.6 mm i.d.), which is beneficial when working with limited sample amounts.[14][15]

    • Advanced Techniques: Supercritical Fluid Chromatography (SFC) has also shown high selectivity for separating compounds with close polarities, including isomers that co-elute under reversed-phase HPLC conditions.[16]

Q4: My peaks are tailing. What are the common causes and solutions?

A: Peak tailing, where a peak has an asymmetrical tail, compromises quantification and resolution.[1]

  • Causes and Solutions for Peak Tailing:

    • Column Contamination/Degradation: Active sites on the column packing can cause unwanted secondary interactions. Solution: Flush the column with a strong solvent or replace the guard column/column.[6]

    • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. Solution: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[10]

    • Sample Overload: Exceeding the column's sample capacity is a common cause. Solution: Decrease the injection volume or dilute the sample.[1][6]

    • System Voids or Poor Connections: Voids in the column packing or dead volume from poorly fitted connections can distort peak shape.[7] Solution: Check all fittings and use pre-cut tubing for clean connections.[7]

Quantitative Data Summary

The tables below summarize key parameters for enhancing the resolution of lignan isomers.

Table 1: Troubleshooting Guide for Poor Resolution

ProblemPotential CauseRecommended Solution
Co-eluting or Overlapping Peaks Incorrect mobile phase composition (strength, pH)Adjust organic/aqueous ratio; modify pH.[1][8] Add 0.1% formic acid for hydroxylated compounds.[3]
Unsuitable column stationary phaseSwitch from C18 to a Phenyl, Cyano, or embedded polar group column to alter selectivity.[8][17]
Flow rate is too highDecrease the flow rate to increase interaction time with the stationary phase.[5][18]
Column temperature is not optimalSystematically vary the temperature (e.g., 30°C to 50°C) to see if selectivity improves.[9][11]
Peak Tailing Column overloadReduce sample concentration or injection volume.[1][6]
Secondary silanol interactionsAdd a buffer to the mobile phase or use a column with end-capping.[4]
Contaminated guard or analytical columnReplace the guard column; flush the analytical column with a strong solvent.[6]
Inability to Separate Enantiomers Achiral HPLC system usedUse a chiral stationary phase (CSP) column, such as one based on cellulose carbamate.[3][14]

Table 2: HPLC Parameter Effects on Lignan Isomer Resolution

ParameterHow to ModifyEffect on ResolutionConsiderations
Mobile Phase Strength Decrease % organic solvent (in reversed-phase)Increases retention and often improves resolution for early-eluting peaks.[8]Increases analysis time.
Mobile Phase pH Adjust with bufferCan significantly alter selectivity for ionizable lignans, improving separation.[8]Ensure pH is within the stable range for the column (typically pH 2-8).
Organic Modifier Switch between acetonitrile and methanolChanges selectivity (α) due to different solvent properties.[9]May require re-optimization of the gradient.
Column Temperature Increase or decrease oven temperatureAffects mobile phase viscosity and analyte-stationary phase kinetics, which can alter selectivity.[5][9]High temperatures (>60°C) can degrade some lignans.[11]
Flow Rate Decrease flow rateGenerally increases efficiency (N) and improves resolution.[5][18]Significantly increases analysis time.
Column Length Use a longer columnIncreases efficiency (N), providing more opportunity for separation.[8][12]Increases backpressure and run time.[5]
Particle Size Use a column with smaller particles (e.g., sub-2 µm)Dramatically increases efficiency (N) and resolution.[8][9]Requires a UHPLC system capable of handling high backpressure.
Experimental Protocols

Protocol 1: General Method Development for Separation of Lignan Diastereomers

This protocol outlines a systematic approach to developing a reversed-phase HPLC method.

  • Sample Preparation:

    • Accurately weigh and dissolve the lignan extract or standard in a solvent compatible with the initial mobile phase (e.g., methanol or acetonitrile/water mixture).

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates that could block the column.[5]

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV detector set at 280 nm, a common absorbance maximum for lignans.[3][17]

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time of the isomers (e.g., 5% to 95% B in 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C.

  • Method Optimization (Iterative Process):

    • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the target isomers. A change of 0.5-1% B per minute is a good starting point for difficult separations.[7]

    • Solvent Type: If resolution is still poor, switch the organic modifier from acetonitrile (Mobile Phase B) to methanol and repeat the scouting and optimization steps.

    • pH Modification: If isomers have ionizable functional groups, prepare mobile phases with different pH values (e.g., pH 3.0 and pH 4.5) to assess the impact on selectivity.[8]

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves resolution.[5]

  • Final System Suitability:

    • Once an acceptable separation is achieved (Resolution > 1.5), perform replicate injections to ensure the method is reproducible.

Protocol 2: Chiral HPLC Method for Enantiomer Separation

This protocol is for separating lignan enantiomers like (+)- and (-)-matairesinol.

  • Sample Preparation:

    • Prepare and filter the sample as described in Protocol 1. The solvent should be compatible with the chiral mobile phase (often normal-phase or polar organic).

  • Chiral Column and Mobile Phase Selection:

    • Column: Select a chiral column known for separating this class of compounds, such as a Chiralcel OD-R (for reversed-phase) or Chiralpak (for normal-phase).[19]

    • Mobile Phase (Example for Reversed-Phase): Methanol/0.1% Acetic Acid (70:30, v/v).[19] This is an isocratic method, which is common for chiral separations.

    • Detector: UV at 280 nm.

  • Optimization:

    • Flow Rate: Start with a lower flow rate (e.g., 0.5 mL/min) as chiral separations are often more sensitive to flow rate changes.

    • Mobile Phase Composition: If separation is inadequate, systematically vary the ratio of the organic solvent to the aqueous/acidic component.

    • Temperature: Maintain a constant and controlled column temperature, as chiral recognition can be highly temperature-dependent.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

TroubleshootingWorkflow Start Problem: Poor Isomer Resolution (Rs < 1.5) Check_System 1. Check Basic System Parameters Start->Check_System Initial Checks Check_Column 2. Evaluate Column Performance Start->Check_Column Optimize_MP 3. Optimize Mobile Phase Start->Optimize_MP Advanced 4. Consider Advanced Strategies Start->Advanced If still unresolved FlowRate Adjust Flow Rate (Try Lowering) Check_System->FlowRate Temp Adjust Temperature Check_System->Temp SampleLoad Reduce Sample Load Check_System->SampleLoad ColumnType Change Column Type (e.g., Phenyl, Cyano) Check_Column->ColumnType ColumnHealth Check for Contamination / Voids Check_Column->ColumnHealth SolventRatio Optimize Solvent Ratio (Gradient Shape) Optimize_MP->SolventRatio SolventType Change Organic Solvent (ACN vs. MeOH) Optimize_MP->SolventType pH Modify Mobile Phase pH Optimize_MP->pH Chiral Use Chiral Column (for Enantiomers) Advanced->Chiral TwoD_LC Use 2D-LC Advanced->TwoD_LC

Caption: Troubleshooting workflow for poor HPLC resolution of lignan isomers.

MethodDevelopmentWorkflow cluster_optimization Optimization Steps Prep 1. Sample Preparation Select 2. Initial Column & Mobile Phase Selection Prep->Select Scout 3. Scouting Gradient Run Select->Scout Optimize 4. Optimization Loop Scout->Optimize Validate 5. Validation Optimize->Validate Resolution > 1.5 Opt_Gradient Fine-tune Gradient Optimize->Opt_Gradient Iterate Opt_Solvent Change Solvent Type Opt_Gradient->Opt_Solvent Opt_Temp Adjust Temperature Opt_Solvent->Opt_Temp Opt_pH Modify pH Opt_Temp->Opt_pH Opt_pH->Optimize

Caption: Logical workflow for HPLC method development for lignan isomers.

References

Validation & Comparative

Kadsulignan N vs. Schisandrin B: A Comparative Guide on Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of two lignans: kadsulignan N and schisandrin B. While extensive research has elucidated the mechanisms of schisandrin B, data on this compound remains limited.

Executive Summary

Schisandrin B: Quantitative Anti-Inflammatory Profile

Schisandrin B has been shown to inhibit the production of several key pro-inflammatory mediators in a dose-dependent manner. The following table summarizes its inhibitory effects on nitric oxide (NO), and the cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Inflammatory MediatorConcentration of Schisandrin B% Inhibition / ReductionReference
TNF-α50 μM48%[1]
IL-1β50 μM55%[1]
IL-650 μM27%[1]
NO50 μM34%[1]
PGE250 μM27%[1]

This compound: Current State of Research

This compound is a dibenzocyclooctadiene lignan that has been isolated from plants of the Kadsura and Piper genera, which are known for their traditional use in treating inflammatory conditions. While extracts from these plants have shown anti-inflammatory properties, specific studies quantifying the direct anti-inflammatory activity of this compound are scarce.

Research on other lignans isolated from Kadsura coccinea has shown inhibitory activity on nitric oxide production. For instance, kadsuralignans H and J demonstrated inhibitory effects on NO production in LPS-activated RAW264.7 macrophages[2][3][4]. Similarly, neolignans from Piper kadsura have been reported to inhibit NO production, with some compounds exhibiting IC50 values in the micromolar range[5]. However, no such quantitative data has been published for this compound itself.

Mechanistic Insights: Schisandrin B's Mode of Action

Schisandrin B exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Schisandrin B has been shown to inhibit the activation of NF-κB. It suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes[6][7][8].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates SchisandrinB Schisandrin B SchisandrinB->IKK inhibits IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Schisandrin B inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is another critical regulator of inflammation. Schisandrin B has been observed to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli[8][9][10]. By inhibiting the MAPK cascade, schisandrin B further reduces the production of inflammatory mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates SchisandrinB Schisandrin B SchisandrinB->MAPK inhibits phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response mediates

Schisandrin B modulates the MAPK signaling pathway.
Nrf2 Signaling Pathway

Schisandrin B also exhibits anti-inflammatory activity through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. By promoting the nuclear translocation of Nrf2, schisandrin B upregulates the expression of antioxidant enzymes, which in turn helps to mitigate inflammation[11][12].

Nrf2_Pathway SchisandrinB Schisandrin B Keap1_Nrf2 Keap1-Nrf2 SchisandrinB->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Inflammation Inflammation Antioxidant_Genes->Inflammation suppresses

Schisandrin B activates the Nrf2 antioxidant pathway.

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the quantitative data for schisandrin B.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pre-treated with various concentrations of schisandrin B for a specified time before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

NO production was measured in the culture supernatant using the Griess reagent. This assay determines the concentration of nitrite, a stable metabolite of NO. The absorbance at 540 nm is proportional to the nitrite concentration.

Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To assess the activation of signaling pathways, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Quantitative Assays cluster_mechanistic Mechanistic Studies RAW264_7 RAW264.7 Macrophages Pretreatment Pre-treatment with Schisandrin B RAW264_7->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Griess_Assay Griess Assay (NO measurement) LPS_Stimulation->Griess_Assay ELISA ELISA (Cytokine measurement) LPS_Stimulation->ELISA Western_Blot Western Blot (Signaling protein phosphorylation) LPS_Stimulation->Western_Blot

General experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available scientific evidence robustly supports the anti-inflammatory activity of schisandrin B, providing detailed quantitative data and mechanistic insights into its action on the NF-κB, MAPK, and Nrf2 signaling pathways. This makes schisandrin B a compelling candidate for further investigation in the development of anti-inflammatory therapeutics.

In contrast, the anti-inflammatory profile of this compound is currently undefined. While its presence in medicinal plants with anti-inflammatory reputations is noted, there is a clear absence of direct experimental evidence to quantify its efficacy and elucidate its mechanism of action. Future research should focus on isolating this compound and subjecting it to rigorous in vitro and in vivo anti-inflammatory assays to determine its potential as a therapeutic agent. Such studies would be crucial for a direct and meaningful comparison with well-characterized compounds like schisandrin B.

References

Kadsulignan N: A Comparative Efficacy Analysis Against Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available experimental data provides a comparative analysis of the efficacy of kadsulignan N, a dibenzocyclooctadiene lignan, against other notable lignans across various biological activities. This guide synthesizes quantitative data to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this compound in the broader context of lignan-based pharmacology.

This compound has demonstrated a range of biological activities, including anti-HIV and anti-inflammatory effects.[1] While its anti-inflammatory potency, particularly in COX-2 inhibition, appears to be modest compared to other lignans, its anti-HIV activity presents a notable area of interest. This report provides a detailed comparison of these activities with supporting data and methodologies.

Comparative Efficacy of Lignans: A Quantitative Overview

The following table summarizes the key efficacy data for this compound and other selected lignans, focusing on their anti-inflammatory and anti-HIV activities. The data is presented to facilitate a direct comparison of their potency.

LignanBiological ActivityAssay SystemEfficacy Metric (IC₅₀/EC₅₀)Reference
This compound Anti-HIVH9 LymphocytesEC₅₀: 43.56 μM[1]
This compound COX-2 InhibitionEnzyme AssayIC₅₀: 600.54 μM (Ki: 72.24 nM)[1]
Piperkadsin C Nitric Oxide Production InhibitionLPS-activated BV-2 microgliaIC₅₀: 14.6 μM
Futoquinol Nitric Oxide Production InhibitionLPS-activated BV-2 microgliaIC₅₀: 16.8 μM
Piperkadsin A ROS Production InhibitionPMA-induced human neutrophilsIC₅₀: 4.3 μM
Piperkadsin B ROS Production InhibitionPMA-induced human neutrophilsIC₅₀: 12.2 μM
Kadusurain A Anticancer (A549)Human lung carcinomaIC₅₀: 1.05 μg/mL
Kadusurain A Anticancer (HCT116)Human colon carcinomaIC₅₀: 3.12 μg/mL
Kadusurain B Anticancer (A549)Human lung carcinomaIC₅₀: 18.24 μg/mL
Kadusurain C Anticancer (HL-60)Human promyelocytic leukemiaIC₅₀: 9.87 μg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Anti-HIV Replication Assay (H9 Lymphocytes)

This assay evaluates the ability of a compound to inhibit the replication of the Human Immunodeficiency Virus (HIV) in a susceptible human T-cell line (H9).

Protocol:

  • Cell Culture: H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Infection: H9 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are washed and resuspended in a fresh medium containing various concentrations of the test compound (e.g., this compound). A positive control (e.g., a known reverse transcriptase inhibitor) and a negative control (vehicle) are included.

  • Incubation: The treated and control cells are incubated for a period of 4-7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Viral Replication: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Reaction Mixture: The reaction is typically performed in a Tris-HCl buffer (pH 8.0) containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Incubation: The reaction mixture is pre-incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the compound that inhibits COX-2 activity by 50% (IC₅₀) is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in Microglia

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells.

Protocol:

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for 24 hours at 37°C.

  • Measurement of Nitrite: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the test compound that inhibits LPS-induced NO production by 50%.

Reactive Oxygen Species (ROS) Production Inhibition Assay in Neutrophils

This assay measures the capacity of a compound to inhibit the production of reactive oxygen species in phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Protocol:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Compound Incubation: Neutrophils are pre-incubated with different concentrations of the test compound.

  • Stimulation: ROS production is stimulated by the addition of PMA.

  • Detection of ROS: ROS production is measured using a chemiluminescence probe (e.g., luminol) or a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate). The signal is monitored over time using a luminometer or a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits ROS production by 50%, is determined from the dose-response curve.

Signaling Pathway Analysis

Lignans are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. While direct experimental evidence for this compound is still emerging, the activities of other structurally similar lignans strongly suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many lignans have been shown to inhibit this pathway by preventing the degradation of IκB.

The MAPK pathways (including ERK, JNK, and p38) are also critical in transducing extracellular inflammatory signals into cellular responses, leading to the production of inflammatory mediators. Several lignans have been reported to suppress the phosphorylation and activation of key kinases within these pathways.

Based on these established mechanisms for other lignans, it is hypothesized that this compound may exert its anti-inflammatory effects through similar modulatory actions on the NF-κB and MAPK signaling pathways. Further research is warranted to specifically elucidate the molecular targets of this compound within these cascades.

experimental_workflow cluster_inflammation Anti-inflammatory Activity Assessment cluster_antiviral Anti-HIV Activity Assessment LPS_Stimulation LPS Stimulation of Microglia NO_Production Nitric Oxide Production LPS_Stimulation->NO_Production induces Griess_Assay Griess Assay for Nitrite NO_Production->Griess_Assay measured by PMA_Stimulation PMA Stimulation of Neutrophils ROS_Production Reactive Oxygen Species Production PMA_Stimulation->ROS_Production induces Luminol_Assay Luminol-based Chemiluminescence ROS_Production->Luminol_Assay measured by HIV_Infection HIV Infection of H9 Cells Viral_Replication Viral Replication HIV_Infection->Viral_Replication leads to p24_ELISA p24 Antigen ELISA Viral_Replication->p24_ELISA quantified by

Caption: Experimental workflows for assessing the biological activities of lignans.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Lignans_NFkB Lignans Lignans_NFkB->IkB_Degradation inhibit Extracellular_Signals Extracellular Signals MAPKKK MAPKKK Activation Extracellular_Signals->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (ERK, JNK, p38) MAPKK->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response Lignans_MAPK Lignans Lignans_MAPK->MAPK inhibit

Caption: Hypothesized signaling pathways modulated by anti-inflammatory lignans.

References

Kadsulignan N: A Comparative Analysis of its Anti-Inflammatory and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed mechanism of action of Kadsulignan N, a dibenzocyclooctadiene lignan, with other established anti-inflammatory and neuroprotective agents. Drawing upon available experimental data, this document aims to objectively present the current understanding of this compound's biological activity and its potential as a therapeutic agent.

Introduction to this compound

This compound is a natural compound isolated from plants of the Kadsura genus, which have a history of use in traditional medicine for treating inflammatory conditions.[1] As a member of the lignan family of polyphenols, this compound is being investigated for its potential anti-inflammatory and neuroprotective properties. This guide will delve into the experimental evidence supporting its mechanism of action, drawing comparisons with other relevant compounds.

Proposed Mechanism of Action of this compound

While direct and comprehensive validation of this compound's mechanism of action is still an area of active research, current evidence strongly suggests its involvement in the modulation of key inflammatory and cellular stress signaling pathways. The primary proposed mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of critical signaling cascades.

Inhibition of Pro-Inflammatory Enzymes

Cyclooxygenase-2 (COX-2): this compound has been identified as a ligand for COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Experimental data indicates that this compound exhibits weak inhibitory activity against COX-2.[2]

Nitric Oxide Synthase (NOS): The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation and can lead to cellular damage. A structurally related compound, Kadsulignan H, has been shown to inhibit NO production in microglia, the primary immune cells of the central nervous system.[1] This suggests that this compound may also exert its effects through the modulation of NOS activity.

Modulation of Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Several studies on lignans with similar structures to this compound have demonstrated their ability to suppress the activation of the NF-κB pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these lignans prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway: The JAK/STAT pathway is another critical signaling cascade involved in cytokine-mediated inflammation and immune responses. Some evidence from studies on compounds isolated from Kadsura coccinea, the plant source of this compound, suggests that they can inhibit the JAK2/STAT3 pathway.[3] This indicates a potential mechanism by which this compound could modulate inflammatory responses.

Comparative Analysis with Alternative Agents

To provide a broader context for the potential therapeutic utility of this compound, its proposed mechanism of action is compared with that of other well-established anti-inflammatory and neuroprotective agents.

Compound/DrugPrimary Mechanism of ActionKey Molecular Targets
This compound (Proposed) Inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.COX-2, iNOS, NF-κB, JAK/STAT
Curcumin Potent inhibitor of the NF-κB signaling pathway.IKK, NF-κB, COX-2, LOX, TNF-α
Resveratrol Activation of Sirtuin 1 (SIRT1), a protein that deacetylates and inactivates NF-κB.SIRT1, NF-κB, COX enzymes
Ibuprofen (NSAID) Non-selective inhibition of COX-1 and COX-2 enzymes.COX-1, COX-2
Dexamethasone (Corticosteroid) Binds to glucocorticoid receptors, leading to the transrepression of NF-κB and other pro-inflammatory transcription factors.Glucocorticoid Receptor, NF-κB, AP-1

Experimental Data

The following table summarizes the available quantitative data for this compound and a related compound, providing a basis for comparison.

CompoundAssayCell Line/SystemResult
This compound COX-2 InhibitionIn vitro enzyme assayIC50: 600.54 μM[2]
This compound COX-2 Binding AffinityIn vitroKi: 72.24 nM[2]
Kadsulignan H Nitric Oxide Production InhibitionLPS-stimulated BV-2 microgliaIC50: 14.1 μM[1]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture and Treatment: Microglial cells (e.g., BV-2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide in phosphoric acid) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB Signaling

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway.

  • Cell Lysis: Cells are treated as described above and then lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry software.

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor IKK IKK TLR4->IKK Activates JAK JAK Cytokine_Receptor->JAK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Translocates Kadsulignan_N This compound Kadsulignan_N->IKK Inhibits Kadsulignan_N->JAK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces STAT_nuc->Gene_Expression Induces

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_workflow Experimental Workflow: Western Blot start Cell Treatment with This compound and LPS lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting with Specific Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis detection->analysis

Caption: Western blot workflow for NF-κB pathway analysis.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and neuroprotective agents. While direct evidence for its mechanism of action is still emerging, the available data, supported by studies on structurally related lignans, strongly suggests that its therapeutic effects are mediated through the inhibition of pro-inflammatory enzymes like COX-2 and the modulation of key signaling pathways such as NF-κB and JAK/STAT. Further research is warranted to fully elucidate its molecular targets and validate its efficacy in preclinical models. This comparative guide provides a foundation for researchers to understand the current landscape and future directions for the investigation of this compound.

References

A Comparative Analysis of the Cytotoxic Properties of Kadsulignan N and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of natural compounds is paramount in the quest for novel therapeutic agents. This guide provides a comparative overview of two such lignans: kadsulignan N and the well-established cytotoxic agent, podophyllotoxin. While extensive data exists for podophyllotoxin, research into the specific anticancer cytotoxicity of this compound is notably limited, preventing a direct, quantitative comparison. This guide, therefore, presents the available data for each compound to highlight their known biological activities and underscore the significant knowledge gap regarding the cytotoxic potential of this compound.

Executive Summary

Podophyllotoxin is a potent antimitotic agent with well-documented cytotoxic effects against a wide range of cancer cell lines, acting primarily through the inhibition of microtubule polymerization. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated by various signaling pathways. In contrast, while other lignans from the Kadsura genus have demonstrated anticancer properties, specific data on the cytotoxicity of this compound against cancer cell lines, including IC50 values and the signaling pathways involved, are not available in the current scientific literature. The primary reported biological activities for this compound are in the domains of anti-HIV and anti-inflammatory effects.

Data Presentation: A Tale of Two Lignans

The disparity in available research is evident in the quantitative data. Podophyllotoxin's cytotoxic activity has been extensively studied and documented, whereas similar data for this compound is conspicuously absent.

Table 1: Cytotoxicity of Podophyllotoxin Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Lung Carcinoma0.7 ± 0.4 µM[1]
HCT116Colorectal Carcinoma15.58 µM[2]
HL-60Promyelocytic Leukemia0.43 - 3.5 µM[3]
HepG2Hepatocellular Carcinoma15.58 µM[2]

Table 2: Known Biological Activities of this compound

ActivityMetricValueReference
Anti-HIV ActivityEC5043.56 μMNot found in search results
COX-2 InhibitionIC50600.54 μMNot found in search results

Note: The IC50 values for podophyllotoxin can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like podophyllotoxin. These methods would be applicable for assessing the cytotoxic potential of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

Mechanism of Action & Signaling Pathways

Podophyllotoxin: A Microtubule Disruptor

Podophyllotoxin exerts its cytotoxic effects primarily by inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

Several signaling pathways have been implicated in podophyllotoxin-induced cytotoxicity:

  • AMPK/TSC1/mTOR/ULK1 Pathway: Podophyllotoxin has been shown to modulate this pathway, which is crucial for regulating autophagy and cell growth.

  • C5a/C5aR/ROS/NLRP3 Pathway: This pathway suggests an interplay between the complement system, reactive oxygen species (ROS) production, and inflammasome activation in podophyllotoxin-induced toxicity.

Below is a diagram illustrating the general mechanism of action for podophyllotoxin.

Podophyllotoxin_Mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Podophyllotoxin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Leads to G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Causes Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Mechanism of Podophyllotoxin Cytotoxicity.

This compound: An Uncharted Territory

Currently, there is no published data detailing the specific signaling pathways modulated by this compound in the context of cancer cell cytotoxicity. While some lignans are known to induce apoptosis and cell cycle arrest, it is not yet known if this compound shares these properties.[4] Research into its mechanism of action is a critical next step to evaluate its potential as an anticancer agent.

Conclusion and Future Directions

This comparative guide highlights the significant body of research supporting the cytotoxic and anticancer properties of podophyllotoxin, making it a valuable tool in cancer research and a precursor for clinically used chemotherapeutic agents. In stark contrast, this compound remains largely uncharacterized in the context of oncology.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data on this compound's cytotoxicity against cancer cell lines is a clear research gap. Future studies should focus on:

  • Screening this compound against a panel of cancer cell lines to determine its IC50 values.

  • Investigating the mechanism of action of this compound, including its effects on the cell cycle, apoptosis, and key signaling pathways.

  • Conducting direct comparative studies with podophyllotoxin and other known cytotoxic lignans to understand its relative potency and potential for therapeutic development.

By addressing these unanswered questions, the scientific community can determine whether this compound holds untapped potential as a novel anticancer compound.

References

Kadsulignan N vs. Indomethacin: A Comparative Analysis of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, head-to-head comparison of kadsulignan N and the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin as COX-2 inhibitors is not currently possible due to a lack of specific experimental data on this compound's activity against the COX-2 enzyme in publicly available scientific literature.

While research indicates that plants containing this compound, such as Piper kadsura, possess anti-inflammatory properties, direct evidence and quantitative data regarding its specific interaction with the cyclooxygenase-2 (COX-2) enzyme are absent.[1][2] In contrast, indomethacin is a thoroughly studied, potent, non-selective COX inhibitor with extensive data on its inhibitory activity against both COX-1 and COX-2.[3][4]

This guide provides a comprehensive overview of the available data for indomethacin and contextualizes the potential for COX-2 inhibition within the broader class of lignan compounds, to which this compound belongs.

Indomethacin: A Profile of a Potent COX Inhibitor

Indomethacin is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[3][4] This non-selective inhibition, while effective, is also associated with a risk of gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[5]

Quantitative Data for Indomethacin

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 ValueSource
IndomethacinmCOX-2127 nM[3]
IndomethacinhCOX-2180 nM[3]
IndomethacinoCOX-127 nM[3]

mCOX-2: murine COX-2, hCOX-2: human COX-2, oCOX-1: ovine COX-1

Lignans as a Class of Potential COX-2 Inhibitors

This compound belongs to the lignan family, a diverse group of polyphenolic compounds found in plants. Several studies have investigated the anti-inflammatory properties of various lignans, with some demonstrating selective inhibition of the COX-2 enzyme. This suggests a potential mechanism for the observed anti-inflammatory effects of plants rich in these compounds.[4][6][7][8]

COX-2 Inhibitory Activity of Various Lignans

While data for this compound is unavailable, other lignans have shown promising results as COX-2 inhibitors.

LignanSourceCOX-2 InhibitionConcentration
Gomisin NSchisandra chinensis70%0.175 µg/mL
LariciresinolIsatidis RadixSelective COX-2 inhibitorNot specified
DinitrohinokininSynthetic derivative~13 times more selective for COX-2 than COX-1Not specified

It is important to note that these findings for other lignans do not directly translate to this compound, and experimental verification of its activity is necessary.

Signaling Pathway and Experimental Workflow

Arachidonic Acid Cascade and COX-2 Inhibition

The primary mechanism of action for COX-2 inhibitors is the blockage of the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-2 This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->COX-2

Figure 1: Arachidonic acid cascade and COX-2 inhibition.
General Experimental Workflow for COX-2 Inhibitor Screening

The evaluation of a compound's potential as a COX-2 inhibitor typically follows a standardized experimental workflow, beginning with in vitro assays and progressing to in vivo models if promising activity is observed.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Enzyme Assay Purified COX-2 Enzyme Assay (e.g., Fluorometric, Colorimetric) Determine IC50 Determine IC50 Value Enzyme Assay->Determine IC50 Cell-based Assay Cell-based Assay (e.g., LPS-stimulated macrophages) Animal Model Anti-inflammatory Animal Model (e.g., Carrageenan-induced paw edema) Cell-based Assay->Animal Model Determine IC50->Cell-based Assay Measure Efficacy Measure Reduction in Inflammation Animal Model->Measure Efficacy Compound of Interest\n(e.g., this compound) Compound of Interest (e.g., this compound) Compound of Interest\n(e.g., this compound)->Enzyme Assay

Figure 2: General workflow for COX-2 inhibitor screening.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (General Protocol)

A common method to determine the COX-2 inhibitory activity of a compound is through an in vitro enzyme assay using purified COX-2.

  • Reagents and Materials: Purified human or ovine COX-2 enzyme, arachidonic acid (substrate), a detection system (e.g., fluorometric or colorimetric probe), assay buffer, and the test compound (e.g., this compound) and a reference compound (e.g., indomethacin).

  • Procedure:

    • The purified COX-2 enzyme is pre-incubated with various concentrations of the test compound or indomethacin in the assay buffer.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The formation of prostaglandin G2 (PGG2), an intermediate product, is measured over time using the detection system.

    • The rate of the reaction is calculated.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of new compounds.

  • Animals: Typically, rats or mice are used.

  • Procedure:

    • A baseline measurement of the animal's paw volume is taken.

    • The test compound (e.g., this compound) or a positive control (e.g., indomethacin) is administered orally or via injection.

    • After a set period, a solution of carrageenan is injected into the sub-plantar region of the paw to induce localized inflammation and edema.

    • The paw volume is measured at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group that received only the vehicle and carrageenan.

Conclusion

Indomethacin is a potent, non-selective COX inhibitor with well-documented efficacy and a known side-effect profile. While the anti-inflammatory properties of plants containing this compound and the COX-2 inhibitory activity of other related lignans are promising, there is currently no direct experimental evidence to support the claim that this compound is a COX-2 inhibitor. Further research, including in vitro enzyme assays and in vivo anti-inflammatory studies, is required to elucidate the specific mechanism of action of this compound and to determine if it holds potential as a selective COX-2 inhibitor for therapeutic use.

References

Cross-Validation of Analytical Methods for Kadsulignan N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties of the Representative Analyte: Schisandrin B

PropertyValue
Chemical Structure (Image of Schisandrin B structure would be placed here if image generation was supported)
Molecular Formula C₂₃H₂₈O₆
Molecular Weight 400.47 g/mol
General Solubility Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and chloroform
UV Absorbance Maximum (λmax) Approximately 220 nm, 254 nm

Comparative Analysis of Validated Analytical Methods

This section provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative determination of Schisandrin B.

Data Presentation

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC-UVHPTLC-DensitometryLC-MS/MS
Stationary Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)HPTLC silica gel 60 F254 platesC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water (gradient elution)Toluene:Ethyl acetate:Formic acid (e.g., 5:4:1, v/v/v)Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/minN/A0.3 mL/min
Detection Wavelength 254 nm254 nm (Densitometric scanning)N/A
Mass Spectrometry Detection N/AN/AMultiple Reaction Monitoring (MRM)
Ionization Mode N/AN/APositive Electrospray Ionization (ESI+)
MRM Transition N/AN/Ae.g., m/z 401.2 → 386.2

Table 2: Comparison of Method Validation Parameters

ParameterHPLC-UVHPTLC-DensitometryLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.1 - 1.0 (µ g/spot )0.001 - 0.5
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Precision (%RSD) < 2%< 3%< 5%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Limit of Detection (LOD) (µg/mL) ~0.1~0.02 (µ g/spot )~0.0003
Limit of Quantification (LOQ) (µg/mL) ~0.5~0.08 (µ g/spot )~0.001

Experimental Protocols

HPLC-UV Method

Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material (e.g., dried fruits of Schisandra chinensis).

  • Extract with 25 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with (A) Acetonitrile and (B) Water. Start with 40% A, increasing to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

HPTLC-Densitometry Method

Sample Preparation:

  • Prepare the extract as described for the HPLC-UV method.

  • Spot 5 µL of the filtered extract onto the HPTLC plate.

Chromatographic Conditions:

  • Instrument: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene:Ethyl acetate:Formic acid (5:4:1, v/v/v).

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 254 nm.

LC-MS/MS Method

Sample Preparation:

  • Prepare the extract as described for the HPLC-UV method.

  • Perform a 1:10 dilution of the filtered extract with the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Acetonitrile and (B) 0.1% Formic Acid in Water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Schisandrin B: m/z 401.2 → 386.2.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plant_Material Powdered Plant Material Extraction Ultrasonic Extraction (Methanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-UV Filtration->HPLC HPTLC HPTLC-Densitometry Filtration->HPTLC LC_MS LC-MS/MS Filtration->LC_MS Quantification Quantification HPLC->Quantification HPTLC->Quantification LC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of lignans from plant material.

Cross_Validation_Logic Start Objective: Compare Analytical Methods for Kadsulignan N Method_A Primary Method (e.g., HPLC-UV) Start->Method_A Method_B Secondary Method (e.g., LC-MS/MS) Start->Method_B Method_C Tertiary Method (e.g., HPTLC) Start->Method_C Analysis_A Analyze with Method A Method_A->Analysis_A Analysis_B Analyze with Method B Method_B->Analysis_B Analysis_C Analyze with Method C Method_C->Analysis_C Sample_Set Identical Set of Samples (Spiked and Real) Sample_Set->Analysis_A Sample_Set->Analysis_B Sample_Set->Analysis_C Results_A Results A Analysis_A->Results_A Results_B Results B Analysis_B->Results_B Results_C Results C Analysis_C->Results_C Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Results_A->Comparison Results_B->Comparison Results_C->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical flow for the cross-validation of analytical methods.

Head-to-Head Comparison of a Novel Lignan Glycoside and Oseltamivir as Anti-Influenza Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of a novel lignan glycoside, (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-d-glucopyranoside, hereafter referred to as Lignan Glycoside 1, and the well-established antiviral drug, Oseltamivir. The data presented is derived from in vitro studies evaluating their activity against various strains of the influenza virus.

Quantitative Performance Data

The antiviral activity and cytotoxicity of Lignan Glycoside 1 and Oseltamivir were assessed against several influenza A and B virus strains. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.

CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Lignan Glycoside 1 A/Puerto Rico/8/34 (H1N1)13.4>152.9>11.4
A/GuanXi/11/2007 (H1N1)20.7>152.9>7.4
A/Heibei/1/2008 (H1N1)18.9>152.9>8.1
B/Jiangsu/10/200339.8>152.9>3.8
Oseltamivir A/Puerto Rico/8/34 (H1N1)0.85>320.5>377

Key Observation: Oseltamivir demonstrates significantly higher potency against the H1N1 strain tested, as indicated by its much lower IC50 value and consequently higher selectivity index. Lignan Glycoside 1 exhibits moderate inhibitory activity against a broader range of human influenza A and B viruses.

Experimental Protocols

The following methodologies were employed to ascertain the antiviral and cytotoxic properties of the compounds.

1. Cytotoxicity Assay: Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. After 24 hours, the cell culture medium was replaced with serial dilutions of the test compounds. The cells were incubated for 48 hours at 37°C in a 5% CO2 environment. Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm to determine cell viability. The CC50 value was calculated from the concentration-response curve.

2. Cytopathic Effect (CPE) Inhibition Assay: MDCK cells were seeded in 96-well plates and infected with the influenza virus at a multiplicity of infection (MOI) of 0.02. Immediately after infection, the cells were treated with various concentrations of the test compounds. The plates were incubated for 48 hours at 37°C. The protective effect of the compounds was determined by the MTT method as described in the cytotoxicity assay. The IC50 value was calculated as the concentration of the compound that inhibited the virus-induced CPE by 50%.

3. Plaque Reduction Assay: Confluent monolayers of MDCK cells in 12-well plates were infected with the influenza virus. After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing 1% agarose and serial dilutions of the test compounds. The plates were incubated until plaques were visible. The cells were then fixed and stained with crystal violet, and the number of plaques was counted. The IC50 was determined as the concentration that reduced the number of plaques by 50% compared to the untreated virus control.

4. Time-of-Addition Experiment: To elucidate the stage of the viral replication cycle targeted by Lignan Glycoside 1, a time-of-addition experiment was conducted. MDCK cells were infected with the influenza A/PR/8/34 (H1N1) virus. The compound (at a concentration of 134.3 µM) or Oseltamivir (6.4 µM) was added at different time points (0, 2, 4, 6, 8, and 10 hours) post-infection. The viral titers in the supernatant were quantified at 12 hours post-infection. The results indicated that Lignan Glycoside 1 was most effective when added at the early stages of viral replication.

Mechanism of Action & Experimental Workflow Visualizations

Inhibition of NF-κB Signaling Pathway by Lignan Glycoside 1

The study investigated the effect of Lignan Glycoside 1 on the activation of the NF-κB signaling pathway, which is known to be induced by influenza virus infection and plays a role in viral replication. The results showed that Lignan Glycoside 1 inhibited the activation of this pathway in a dose-dependent manner.

G cluster_virus Influenza Virus Infection cluster_cell Host Cell Viral RNA Viral RNA TLR7/RIG-I TLR7/RIG-I Viral RNA->TLR7/RIG-I senses MyD88/MAVS MyD88/MAVS TLR7/RIG-I->MyD88/MAVS TRAF6/TRAF3 TRAF6/TRAF3 MyD88/MAVS->TRAF6/TRAF3 IKK Complex IKK Complex TRAF6/TRAF3->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines & Viral Replication Pro-inflammatory Cytokines & Viral Replication Nucleus->Pro-inflammatory Cytokines & Viral Replication promotes transcription of Lignan Glycoside 1 Lignan Glycoside 1 Lignan Glycoside 1->IKK Complex inhibits

Caption: Proposed mechanism of action of Lignan Glycoside 1.

Experimental Workflow for Time-of-Addition Assay

The following diagram illustrates the workflow of the time-of-addition experiment designed to identify the point of intervention of the antiviral compounds in the viral life cycle.

cluster_setup Experimental Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Seed MDCK Cells in 48-well plates B Infect cells with Influenza A/PR/8/34 (H1N1) (MOI = 0.02) for 2h A->B C Remove virus inoculum and wash cells with PBS B->C D Add Lignan Glycoside 1 (134.3 µM) or Oseltamivir (6.4 µM) at 0h, 2h, 4h, 6h, 8h, 10h post-infection C->D E Harvest supernatants at 12h post-infection D->E F Determine virus titers by CPE and real-time PCR E->F

Caption: Workflow of the time-of-addition experiment.

Validating the Anti-HIV Potential of Kadsulignan N: A Comparative Guide to Structurally Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-HIV activity of lignans structurally related to kadsulignan N, a natural product isolated from Kadsura coccinea. While direct anti-HIV-1 data for this compound is not presently available in peer-reviewed literature, this guide offers insights into the therapeutic potential of the broader class of dibenzocyclooctadiene lignans, supported by experimental data from studies on compounds isolated from the closely related Kadsura and Schisandra genera.

Introduction to Dibenzocyclooctadiene Lignans and HIV-1

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to necessitate the discovery of novel antiviral agents with diverse mechanisms of action to combat drug resistance and improve treatment outcomes. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Among these, dibenzocyclooctadiene lignans, a class of polyphenolic compounds found in plants of the Schisandraceae family, have demonstrated notable anti-HIV-1 activity. This guide focuses on the anti-HIV-1 potential of this class of compounds, with a particular interest in this compound, by examining the activity of its close structural analogs.

Comparative Anti-HIV-1 Activity of Dibenzocyclooctadiene Lignans

Several dibenzocyclooctadiene lignans isolated from Kadsura and Schisandra species have been evaluated for their ability to inhibit HIV-1 replication in various cell lines. The primary mechanism of action for some of these lignans has been identified as the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral life cycle.[1] The following table summarizes the in vitro anti-HIV-1 activity of selected lignans, comparing them with a standard non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.

CompoundPlant SourceCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/EC₅₀)Reference CompoundEC₅₀ (µg/mL)
Gomisin G Kadsura interior-0.006>1.8>300Nevirapine 0.04
Schisantherin D Kadsura interior----
Rubrilignan A Schisandra rubrifloraMT-42.2680.235.5
Rubrilignan B Schisandra rubrifloraMT-41.8233.818.6

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

The evaluation of the anti-HIV-1 activity of these lignans typically involves cell-based assays that measure the inhibition of viral replication and the cytotoxicity of the compounds.

Anti-HIV-1 Syncytium Formation Assay

This assay is used to determine the ability of a compound to inhibit HIV-1-induced cell fusion (syncytium formation), a hallmark of HIV-1 infection in certain T-cell lines.

  • Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.[2]

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are incubated with various concentrations of the test compound. A known anti-HIV drug (e.g., Nevirapine) is used as a positive control, and untreated infected cells serve as a negative control.

  • Incubation: The treated and control cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Syncytia: After incubation, the number of syncytia (multinucleated giant cells) in each well is counted under a microscope. The percentage of inhibition is calculated by comparing the number of syncytia in treated wells to that in the untreated control wells. The EC₅₀ value is then determined from the dose-response curve.

Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3]

  • Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for the same duration as the anti-HIV assay.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or a specialized MTT solvent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cytotoxicity is calculated relative to untreated control cells, and the CC₅₀ value is determined from the dose-response curve.

Visualizing the HIV-1 Life Cycle and Experimental Workflow

To better understand the potential points of intervention for anti-HIV compounds and the experimental process for their evaluation, the following diagrams are provided.

HIV_Life_Cycle cluster_cell Host Cell cluster_virus HIV-1 Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virus Virion Budding->Virus Virus->Entry Inhibitor Dibenzocyclooctadiene Lignans Inhibitor->RT Inhibition Experimental_Workflow cluster_antiviral Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Infect Infect MT-4 cells with HIV-1 Treat_AntiHIV Treat with Lignans Infect->Treat_AntiHIV Incubate_AntiHIV Incubate 4-5 days Treat_AntiHIV->Incubate_AntiHIV Measure_Syncytia Quantify Syncytia Incubate_AntiHIV->Measure_Syncytia Calc_EC50 Calculate EC₅₀ Measure_Syncytia->Calc_EC50 Calc_SI Calculate Selectivity Index (SI) Calc_EC50->Calc_SI Seed Seed uninfected MT-4 cells Treat_Cyto Treat with Lignans Seed->Treat_Cyto Incubate_Cyto Incubate 4-5 days Treat_Cyto->Incubate_Cyto MTT Add MTT Reagent Incubate_Cyto->MTT Measure_Abs Measure Absorbance MTT->Measure_Abs Calc_CC50 Calculate CC₅₀ Measure_Abs->Calc_CC50 Calc_CC50->Calc_SI

References

A Comparative Analysis of the Antioxidant Potential of Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of kadsulignan N, a dibenzocyclooctadiene lignan. While direct quantitative data for this compound in common radical scavenging assays is limited in the current literature, this guide offers a framework for its evaluation. It compares the antioxidant activity of other well-studied lignans and standard antioxidants, details the essential experimental protocols required for assessment, and explores the underlying cellular mechanisms of action.

Comparative Data on Antioxidant Potential

This compound belongs to the family of dibenzocyclooctadiene lignans, compounds known for their diverse biological activities, including antioxidant effects.[1] The antioxidant activity of these lignans is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[1][2]

The table below summarizes the IC₅₀ values for various lignans and standard antioxidants from DPPH and ABTS assays, providing a benchmark for the potential activity of this compound.

Compound/ExtractClassAssayIC₅₀ Value (µg/mL)Reference CompoundsIC₅₀ Value (µg/mL)
This compound Dibenzocyclooctadiene Lignan DPPH/ABTS Data Not Available --
(-)-SecoisolariciresinolPhyto LignanABTS12.252BHT13.007
Nordihydroguaiaretic acidPhyto LignanABTS13.070Trolox14.264
α-(-)-ConidendrinPhyto LignanABTS13.345BHA16.552
(-)-Secoisolariciresinol diglycosidePhyto LignanABTS13.547α-Tocopherol27.829
Kyllinga nemoralis Methanol ExtractPlant ExtractDPPH90Ascorbic Acid4.97 (Quercetin)
Cassia sieberiana Roots ExtractPlant ExtractABTS1.83--
Piliostigma thonningii Bark ExtractPlant ExtractDPPH13.45--

Data compiled from multiple sources.[3][4][5][6] Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Key Antioxidant Assays

To quantitatively assess the antioxidant potential of this compound, standardized in vitro assays are essential. The DPPH and ABTS radical scavenging assays are two of the most widely used methods.[4][7]

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage prep_dpph Prepare 0.1 mM DPPH solution in methanol. Protect from light. reaction_mix Mix 1 mL of each sample dilution with 2 mL of DPPH solution. Prepare a blank (methanol + DPPH). prep_dpph->reaction_mix prep_sample Prepare stock solution of This compound and serial dilutions (e.g., 1-100 µg/mL). prep_sample->reaction_mix prep_control Prepare positive control (e.g., Ascorbic Acid, Trolox) at same concentrations. prep_control->reaction_mix incubation Incubate in the dark at room temperature for 30 minutes. reaction_mix->incubation measurement Measure absorbance at 517 nm using a spectrophotometer. incubation->measurement calculation Calculate % Inhibition. Determine IC50 value from dose-response curve. measurement->calculation

Caption: Workflow for DPPH antioxidant assay.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in spectrophotometric grade methanol. Keep the solution in an amber bottle to protect it from light.

  • Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Setup : In a set of test tubes or a 96-well microplate, add a fixed volume of the sample or standard dilutions (e.g., 100 µL). Add a fixed volume of the DPPH working solution (e.g., 200 µL) to each tube/well and mix thoroughly. A blank containing only the solvent and DPPH solution is also prepared.[4]

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation : The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC₅₀ value is then determined by plotting the % inhibition against the sample concentrations.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3]

  • Reagent Preparation : Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

  • Working Solution : Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the solvent.

  • Reaction Setup : Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1 mL).

  • Incubation : Allow the reaction to proceed for a set time (e.g., 6-7 minutes) at room temperature.

  • Measurement : Measure the decrease in absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[3]

Cellular Mechanisms of Action: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, many phytochemicals, including lignans, exert indirect antioxidant effects by modulating cellular signaling pathways. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a critical regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like certain phytochemicals), Keap1 releases Nrf2. The stabilized Nrf2 then translocates into the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2_keap1 Nrf2-Keap1 Complex proteasome Proteasomal Degradation nrf2_keap1->proteasome Ubiquitination nrf2_free Nrf2 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation stress Oxidative Stress (e.g., ROS) or Phytochemicals stress->nrf2_keap1 induces dissociation are ARE (Antioxidant Response Element) nrf2_nuc->are binds genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) are->genes activates

Caption: The Nrf2-Keap1-ARE signaling pathway.

Conclusion

This compound, as a dibenzocyclooctadiene lignan, is structurally positioned to exhibit antioxidant properties. However, a comprehensive evaluation of its potential requires direct experimental evidence using standardized assays. This guide provides the necessary comparative context with related compounds and established antioxidants, along with detailed protocols for generating this crucial data. Furthermore, investigating its ability to modulate key cellular defense pathways, such as the Nrf2-ARE system, will be critical to fully elucidating its mechanism of action. Future research should focus on performing these in vitro assays to determine the IC₅₀ and TEAC values for this compound, followed by cell-based assays to confirm its cytoprotective and Nrf2-activating potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Kadsulignan N: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like kadsulignan N are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Core Principles of this compound Disposal

Due to the limited specific data on the ecotoxicity and decomposition products of this compound, a cautious approach is mandatory. Therefore, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]

Quantitative Data on Chemical Waste Management

While specific quantitative disposal limits for this compound are not available, the following table summarizes general quantitative guidelines for laboratory chemical waste, which should be applied to the disposal of this compound.

ParameterGuidelineRationale
pH of Aqueous Waste Between 6.0 and 9.0To prevent corrosion of plumbing and adverse reactions in the wastewater system.
Solid Waste Residue < 3% by weightFor a container to be considered "empty," minimizing the amount of residual chemical.[1]
Acute Hazardous Waste Residue Triple rinse with a suitable solventTo ensure the removal of highly toxic substances before container disposal. The rinsate must be collected as hazardous waste.[1]
Satellite Accumulation Area (SAA) Volume ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous wasteFederal and state regulations limit the amount of hazardous waste that can be stored in a laboratory before it is moved to a central storage area.

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has come into contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol, acetone)

  • Two rinse beakers

  • Waste container for solvent rinsate

  • Detergent and water

  • Drying oven

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. The volume of the solvent should be sufficient to wet the entire contaminated surface.

  • Collect Rinsate: Collect all solvent rinsate in a designated, properly labeled hazardous waste container. This rinsate is now considered hazardous waste.

  • Wash: Wash the triple-rinsed glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Dry the glassware in a drying oven before reuse or storage.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

cluster_0 This compound Disposal Decision Workflow start Generated this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid package_solid Package in a sealed, labeled, compatible container. solid_waste->package_solid package_liquid Collect in a sealed, labeled, compatible waste container. liquid_waste->package_liquid store_saa Store in a designated Satellite Accumulation Area (SAA). package_solid->store_saa package_liquid->store_saa request_pickup Arrange for disposal through the institution's Environmental Health & Safety (EHS) department. store_saa->request_pickup cluster_1 This compound Disposal Procedure step1 Step 1: Segregate Waste - Solid this compound - Contaminated labware (pipette tips, gloves) - Liquid waste (solutions, solvent rinsate) step2 Step 2: Package Waste - Use separate, compatible, and leak-proof containers. - For solids: wide-mouth plastic containers. - For liquids: glass or polyethylene solvent waste bottles. step1->step2 step3 Step 3: Label Waste Container - Affix a hazardous waste label. - Clearly write 'this compound' and any other constituents. - Indicate the approximate concentration and volume. step2->step3 step4 Step 4: Store Properly - Keep containers closed. - Store in a designated Satellite Accumulation Area (SAA). - Ensure secondary containment is used. step3->step4 step5 Step 5: Arrange for Pickup - Contact your institution's Environmental Health & Safety (EHS) office. - Follow their specific procedures for hazardous waste collection. step4->step5

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Kadsulignan N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling kadsulignan N, a dibenzocyclooctadiene lignan. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, based on the recommendations from the Safety Data Sheet (SDS).[1]

Body PartRequired PPESpecifications
Respiratory Respiratory protectionUse a NIOSH-approved respirator. Avoid dust formation.[1]
Hands Protective glovesChemically resistant gloves (e.g., nitrile rubber).
Eyes Eye protectionSafety glasses with side-shields or goggles.
Body Protective clothingLaboratory coat.

It is imperative to wash hands thoroughly after handling the compound and to remove and wash contaminated clothing before reuse.[1]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent the formation of dust.

  • Keep away from sources of ignition.[1]

  • Avoid prolonged or repeated exposure.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Long-term storage: -20°C[1]

  • Short-term storage: 2-8°C[1]

Accidental Release and Disposal Measures

In the event of an accidental release, immediate and appropriate action is required to contain the spill and prevent environmental contamination.

Accidental Release:

  • Personal Precautions: Wear respiratory protection and avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[1]

Disposal:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare work area in a well-ventilated space a->b c Weigh this compound b->c d Dissolve in appropriate solvent c->d e Perform experiment d->e f Decontaminate work surfaces e->f g Dispose of waste in designated containers f->g h Doff and dispose of/clean PPE g->h i Wash hands thoroughly h->i

Safe handling workflow for this compound.

By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.